Fmoc-D-Tyr(PO(OBzl)OH)-OH
Description
The exact mass of the compound Fmoc-D-Tyr(PO(OBzl)OH)-OH is 573.15525385 g/mol and the complexity rating of the compound is 896. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Fmoc-D-Tyr(PO(OBzl)OH)-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-D-Tyr(PO(OBzl)OH)-OH including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[hydroxy(phenylmethoxy)phosphoryl]oxyphenyl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H28NO8P/c33-30(34)29(18-21-14-16-23(17-15-21)40-41(36,37)39-19-22-8-2-1-3-9-22)32-31(35)38-20-28-26-12-6-4-10-24(26)25-11-5-7-13-27(25)28/h1-17,28-29H,18-20H2,(H,32,35)(H,33,34)(H,36,37)/t29-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNFKGEXQEWKECX-GDLZYMKVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COP(=O)(O)OC2=CC=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COP(=O)(O)OC2=CC=C(C=C2)C[C@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H28NO8P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
573.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Fmoc-D-Tyr(PO(OBzl)OH)-OH CAS number and molecular weight
Topic: Fmoc-D-Tyr(PO(OBzl)OH)-OH: Technical Specification & Application Guide Content Type: Technical Whitepaper / Application Note Audience: Senior Researchers, Peptide Chemists, and Process Development Scientists.
Optimizing Phosphopeptide Synthesis via Monobenzyl Phosphate Protection
Executive Summary
Fmoc-D-Tyr(PO(OBzl)OH)-OH is a specialized amino acid building block used in Solid Phase Peptide Synthesis (SPPS) to introduce a phosphorylated D-tyrosine residue. Unlike standard unprotected phosphotyrosine derivatives, this compound utilizes a monobenzyl ester protection on the phosphate group. This unique architecture balances solubility with stability, preventing the formation of pyrophosphates during activation while remaining stable to piperidine during Fmoc removal.
Critical Application Note: The benzyl (Bzl) protecting group on the phosphate is stable to standard Trifluoroacetic Acid (TFA) cleavage . Consequently, this building block yields a monobenzyl-protected phosphopeptide upon cleavage from the resin. Accessing the free phosphopeptide requires a secondary deprotection step (e.g., hydrogenolysis or silylitic acidolysis).
Chemical Identity & Properties
| Property | Data |
| Chemical Name | N-α-Fmoc-O-benzyl-D-phosphotyrosine |
| CAS Number | 1926163-10-1 (D-isomer) (Note: 191348-16-0 refers to the L-isomer) |
| Molecular Weight | 573.53 g/mol |
| Molecular Formula | C₃₁H₂₈NO₈P |
| Appearance | White to off-white powder |
| Solubility | Soluble in DMF, NMP; slightly soluble in DCM |
| Purity Grade | ≥ 95% (HPLC), ≥ 99% (Chiral) |
| Storage | +2°C to +8°C (Desiccated); Long-term at -20°C |
Structural Analysis & Mechanism
The utility of Fmoc-D-Tyr(PO(OBzl)OH)-OH lies in its specific protection pattern.
The Monobenzyl Advantage
-
Solubility: The benzyl group increases lipophilicity compared to the free acid Fmoc-Tyr(PO₃H₂)-OH, improving coupling kinetics in hydrophobic sequences.
-
Activation Stability: The free phosphate group in unprotected derivatives can react with itself to form pyrophosphates or quench activated esters. The monobenzyl ester sterically and chemically hinders these side reactions.
-
Stereochemical Probe: The D-isomer configuration renders the resulting peptide resistant to proteolytic degradation, making it an ideal tool for designing stable peptidomimetics or phosphatase inhibitors.
The Deprotection Logic
The phosphate benzyl ester is an "orthogonal-like" protecting group in the context of Fmoc/tBu chemistry.
-
Fmoc Removal (Piperidine): Stable.[1]
-
TFA Cleavage (95%): Stable.
-
Hard Acid/Hydrogenolysis: Labile (Removes Bzl).
This stability allows researchers to synthesize peptides with a "masked" phosphate charge, which can improve cellular uptake before intracellular conversion (if designed as a prodrug) or allow for specific post-synthesis modifications.
Experimental Protocol: Solid Phase Synthesis
Coupling Conditions
Warning: Do not use carbodiimides (DIC/DCC) alone. The free hydroxyl on the phosphate can interfere with the active intermediate.
Recommended Activation: Uronium/Phosphonium Salts (HATU/HCTU/PyBOP)
-
Reagents:
-
Amino Acid: Fmoc-D-Tyr(PO(OBzl)OH)-OH (4.0 eq)
-
Activator: HATU or HCTU (3.9 eq)
-
Base: DIPEA (8.0 - 10.0 eq)
-
Solvent: DMF (Dry)
-
-
Procedure:
-
Dissolve the amino acid and activator in minimum DMF.
-
Add DIPEA. Note: A higher equivalent of base is required to neutralize the acidic proton on the phosphate group before activation occurs.
-
Add the mixture immediately to the resin.
-
Coupling Time: 60–120 minutes at Room Temperature.
-
Monitoring: Standard Kaiser test may be inconclusive due to steric bulk; Chloranil or TNBS tests are preferred.
-
Fmoc Deprotection
-
Reagent: 20% Piperidine in DMF.[1]
-
Protocol: 2 x 10 minutes.
-
Note: The monobenzyl phosphate is stable to piperidine. No special scavengers are needed at this stage.
Cleavage & Global Deprotection
This step defines the final product.
Scenario A: Target is Benzyl-Phosphopeptide (Tyr(PO(OBzl)OH))
-
Cocktail: TFA / TIS / Water (95:2.5:2.5).
-
Time: 2–3 hours.
-
Result: The peptide is cleaved from the resin; tBu/Trt side chains are removed; Phosphate Benzyl group remains intact.
Scenario B: Target is Free Phosphopeptide (Tyr(PO₃H₂))
-
Step 1: Perform Scenario A (TFA cleavage) to isolate the Bzl-protected peptide.
-
Step 2 (Post-Synthesis):
-
Method: Hydrogenolysis.
-
Conditions: H₂ (1 atm), 10% Pd/C in MeOH/Water or AcOH/Water.
-
Time: 1–4 hours (Monitor by HPLC).
-
Alternative: "Hard Acid" cleavage using TMSBr (Trimethylsilyl bromide) in TFA can remove the Bzl group directly, but this risks damaging sensitive residues (Met, Trp).
-
Visualizing the Workflow
The following diagram illustrates the decision tree for processing this specific building block.
Figure 1: Synthesis workflow showing the divergence between Benzyl-protected and Free phosphopeptides.
Quality Control & Troubleshooting
| Issue | Probable Cause | Solution |
| Low Coupling Efficiency | Phosphate OH interference or insufficient base. | Ensure >8 eq DIPEA is used to neutralize the phosphate proton. Switch to HATU. |
| Incomplete Fmoc Removal | Steric hindrance of the bulky phosphate. | Extend deprotection time or use DBU (1-2%) in Piperidine. |
| Unexpected Mass (+90 Da) | Benzyl group retention. | This is expected after TFA cleavage. Perform Hydrogenolysis to remove Bzl if free phosphate is required. |
| Beta-Elimination | Base-catalyzed loss of phosphate. | Avoid prolonged exposure to strong bases. The monobenzyl form is generally more stable than diesters. |
References
-
Novabiochem (Merck). Fmoc-D-Tyr(PO(OBzl)OH)-OH Product Specification & Protocols. Merck KGaA.
-
Perich, J. W., & Johns, R. B. (1988). Synthesis of phosphotyrosine-containing peptides by the solid-phase method.[2][3] Journal of Organic Chemistry.
-
ChemicalBook. Fmoc-D-Tyr(PO(OBzl)OH)-OH CAS 1926163-10-1 Data.[]
- White, P., et al. (2003). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press. (General reference for Fmoc Phosphopeptide protocols).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of phosphotyrosine-containing peptides by the solid-phase method. A re-examination of the use of Boc-Tyr(PO3Bzl2)-OH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
Stereochemical Engineering: The Role of D-Isomer Phosphopeptides in Drugging the Undruggable
Executive Summary
The pharmaceutical industry faces a "stability-affinity paradox" in peptide therapeutics. While native L-phosphopeptides exhibit exquisite specificity for intracellular targets like SH2 and PTB domains, their therapeutic utility is nullified by rapid proteolytic degradation and phosphatase hydrolysis. This guide details the application of D-isomer phosphopeptides —specifically utilizing the Retro-Inverso (RI) strategy—to overcome these barriers. By combining inverted chirality with reversed sequence topology, researchers can generate metabolically stable probes that retain the 3D spatial arrangement required for high-affinity molecular recognition.
The Retro-Inverso (RI) Paradigm
Simply substituting L-amino acids with D-amino acids (enantiomers) typically destroys biological activity because the side chains project into different regions of chemical space, preventing lock-and-key binding.
To solve this, we employ the Retro-Inverso strategy. This involves two simultaneous inversions:
-
Chirality Inversion: Switching all L-amino acids to D-amino acids.[1]
-
Sequence Inversion: Reversing the peptide sequence (C-terminus to N-terminus).
The result is a topochemically equivalent structure where side chains assume a spatial orientation nearly identical to the parent L-peptide, but the peptide backbone is unrecognizable to endogenous proteases.
Visualization: Structural Topology of RI Peptides
The following diagram illustrates how the Retro-Inverso strategy aligns side chains (functional groups) with the native parent peptide, despite the backbone inversion.
Caption: Comparison of Native L-peptide, simple D-enantiomer (non-binding), and Retro-Inverso analog (binding-competent).
Mechanistic Applications: Targeting Phospho-Signaling
The primary application of D-isomer phosphopeptides is the inhibition of protein-protein interactions (PPIs) mediated by phosphorylation.
SH2 Domain Inhibition
Src Homology 2 (SH2) domains recognize phosphorylated tyrosine (pTyr) residues. They are critical in oncogenic signaling (e.g., Src, Grb2, SHP2).
-
Challenge: Native pTyr peptides are dephosphorylated by protein tyrosine phosphatases (PTPs) in seconds.
-
D-Isomer Solution: D-phosphopeptides are resistant to PTPs. By using a retro-inverso pTyr mimetic (often incorporating non-hydrolyzable phosphotyrosine mimics like F2Pmp in the D-configuration), researchers can create "decoys" that permanently occupy the SH2 pocket, blocking downstream signaling.
Polo-Like Kinase 1 (Plk1) Inhibition
Plk1 contains a Polo-box domain (PBD) that binds phosphoserine/phosphothreonine motifs.[2]
-
Target: The PBD recognizes the sequence Ser-pThr/pSer-Pro/X.
-
Application: A retro-inverso analog of the PBD-binding motif acts as a competitive inhibitor. It prevents Plk1 from localizing to centrosomes and kinetochores, inducing mitotic arrest and apoptosis in cancer cells without being degraded by the high protease activity found in tumor microenvironments.
Technical Protocol: Solid-Phase Synthesis of D-Phosphopeptides
Synthesizing D-phosphopeptides requires modified Solid Phase Peptide Synthesis (SPPS) protocols due to the steric hindrance of D-amino acids and the lability of the phospho-group.
Critical Reagents
-
Resin: Rink Amide MBHA (low loading, ~0.5 mmol/g) to reduce aggregation.
-
Coupling Agents: HATU/HOAt or COMU are preferred over HBTU due to faster kinetics, essential for sterically hindered D-residues.
-
Phospho-Building Blocks:
-
Fmoc-D-Tyr(PO3H2)-OH (Monobenzyl protected is preferred for SPPS).
-
Fmoc-D-Ser(HPO3Bzl)-OH / Fmoc-D-Thr(HPO3Bzl)-OH.
-
Step-by-Step Workflow
-
Resin Swelling: DMF, 1 hour.
-
Deprotection: 20% Piperidine in DMF (2 x 5 min). Note: Monitor closely; D-amino acids can racemize if exposed to base for prolonged periods, though less risk than activated esters.
-
Coupling (Iterative):
-
Mix Fmoc-D-AA (5 eq), HATU (4.5 eq), DIPEA (10 eq).
-
Pre-activate for 2 min at 0°C (reduces racemization).
-
Reaction time: 45–60 min. Double coupling is mandatory for the phospho-residue.
-
-
Phosphorylation Strategy:
-
Global Phosphorylation: Synthesize the full peptide with unprotected D-Tyr/Ser/Thr side chains, then use phosphoramidite chemistry on the resin. (Higher yield for simple sequences).
-
Building Block Method: Incorporate pre-phosphorylated Fmoc-D-AA. (Preferred for complex sequences to ensure site specificity).
-
-
Cleavage: 95% TFA, 2.5% TIS, 2.5% H2O. Crucial: Keep temperature < 25°C to prevent hydrolysis of the phosphate ester.
Synthesis Workflow Diagram
Caption: Optimized SPPS workflow for D-isomer phosphopeptides emphasizing double coupling steps.
Quantitative Benchmarking: Stability Profile
The following data summarizes the stability advantage of D-isomer/RI peptides compared to native L-peptides in human serum.
| Parameter | Native L-Phosphopeptide | Retro-Inverso (D) Phosphopeptide | Fold Improvement |
| Serum Half-life (t1/2) | < 10 minutes | > 24 hours | ~140x |
| Phosphatase Resistance | Low (Rapid hydrolysis) | High (Steric rejection) | High |
| Proteolytic Degradation | High (Trypsin/Chymotrypsin) | Negligible | Very High |
| Immunogenicity | Moderate | Low (Generally) | Variable |
Note: Data represents generalized values derived from pharmacokinetic studies of peptidomimetics.
Future Outlook
The field is moving toward stapled D-phosphopeptides . While RI peptides solve the stability issue, they are often flexible. "Stapling" (cyclizing) the D-peptide helix can further enhance cell permeability and binding affinity, creating a "super-binder" that is both protease-resistant and entropy-optimized for target engagement.
References
-
MDPI. Recent Applications of Retro-Inverso Peptides. Available at: [Link][3][4][5]
-
National Institutes of Health (NIH). Structural Determinants of Phosphopeptide Binding to the N-Terminal Src Homology 2 Domain of the SHP2 Phosphatase. Available at: [Link]
-
Royal Society of Chemistry (RSC). A targeted approach for the synthesis of multi-phosphorylated peptides. Available at: [Link][3][4][5][6][7]
-
National Institutes of Health (NIH). Specific inhibition of an anticancer target, polo-like kinase 1, by allosterically dismantling its mechanism of substrate recognition. Available at: [Link]
-
National Institutes of Health (NIH). Solid-phase synthesis of phosphopeptides. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Specific inhibition of an anticancer target, polo-like kinase 1, by allosterically dismantling its mechanism of substrate recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. researchgate.net [researchgate.net]
- 7. Development of a Peptide Inhibitor Targeting the C‐SH2 Domain of the SHP2 Phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Fmoc-D-Tyr(PO(OBzl)OH)-OH vs. Fmoc-D-Tyr(PO3H2)-OH in SPPS
[1]
Executive Summary
The incorporation of phosphorylated tyrosine residues into peptides via Fmoc solid-phase peptide synthesis (SPPS) presents a unique chemical challenge: the high polarity and nucleophilicity of the phosphate group.
-
Fmoc-D-Tyr(PO3H2)-OH (Unprotected): The "naked" phosphate approach. It is cost-effective and eliminates the need for phosphate deprotection steps, but suffers from poor solubility in organic solvents and sluggish coupling kinetics due to ionic interactions and "zipper" aggregation.
-
Fmoc-D-Tyr(PO(OBzl)OH)-OH (Mono-benzyl Protected): A "partially" protected derivative. The benzyl ester improves solubility in DMF/NMP compared to the free acid. Crucially, the mono-benzyl group is acid-labile and is removed during the final TFA cleavage, yielding the free phosphopeptide without requiring a separate hydrogenation step (unlike bis-benzyl esters).
Recommendation: Use Fmoc-D-Tyr(PO(OBzl)OH)-OH for longer or hydrophobic sequences where solubility is paramount. Use Fmoc-D-Tyr(PO3H2)-OH for short, hydrophilic sequences or large-scale manufacturing where cost and atom economy are drivers.
Physicochemical Comparison
The following table contrasts the critical properties of the two building blocks.
| Feature | Fmoc-D-Tyr(PO3H2)-OH | Fmoc-D-Tyr(PO(OBzl)OH)-OH |
| Protection State | Unprotected (Free Acid) | Partially Protected (Mono-benzyl ester) |
| Solubility (DMF) | Low (< 0.1 M typically) | Moderate to High |
| Coupling Reagents | HATU / DIPEA (Mandatory) | HATU / HCTU / DIPEA |
| Side Reactions | High risk of Pyrophosphate formation | Moderate risk of Anhydride formation |
| Deprotection | None required | Acid-labile (TFA cleavable) |
| Counter-ion Issue | Forms salts with Piperidine (slows next coupling) | Forms salts with Piperidine |
| Cost | Low | Moderate |
Mechanistic Analysis & Challenges
The "Naked" Phosphate Challenge (PO3H2)
Using the unprotected PO3H2 derivative relies on the chemoselectivity of uronium coupling reagents (e.g., HATU) for the carboxylate over the phosphate. However, the phosphate hydroxyls are still nucleophilic.
-
Pyrophosphate Formation: If activation is uncontrolled, the phosphate group of an anchored residue can attack the activated carboxylate of the incoming amino acid, forming a P-O-C anhydride, which rearranges to form pyrophosphate cross-links (P-O-P).
-
Piperidine Salt Formation: During Fmoc removal, the basic piperidine forms a stable salt with the acidic phosphate. This salt must be exchanged (e.g., with DIPEA) before the next coupling, or it will quench the incoming activated amino acid.
The Mono-Benzyl Compromise (PO(OBzl)OH)
The PO(OBzl)OH derivative masks one of the acidic protons with a benzyl group.
-
Solubility: The benzyl ring adds lipophilicity, disrupting the hydrogen-bond network that often precipitates the free acid version in DMF.
-
Reactivity: While better than the free acid, it still possesses one free acidic proton. Therefore, it can still interfere with activation, though to a lesser degree.
-
Cleavage: Unlike stable benzyl ethers (used for Ser/Thr), the benzyl phosphate ester is susceptible to acidolysis by 95% TFA, releasing the benzyl cation (which must be scavenged) and generating the free phosphotyrosine.
Visualization of Synthetic Pathways[1]
The following diagram illustrates the decision logic and potential side reactions for both derivatives.
Caption: Workflow comparison highlighting solubility differences and the convergence at the final cleavage step.
Experimental Protocols
Protocol A: Coupling Fmoc-D-Tyr(PO3H2)-OH
Use this protocol for short sequences (<10 residues) where aggregation is minimal.
-
Activation:
-
Dissolve Fmoc-D-Tyr(PO3H2)-OH (3.0 eq) and HATU (2.9 eq) in minimum dry DMF.
-
Add DIPEA (6.0 eq) immediately prior to addition to the resin.
-
Note: The high base equivalent (6 eq) is necessary to neutralize the two acidic protons on the phosphate and activate the carboxylate.
-
-
Coupling:
-
Add the mixture to the resin.[1] Shake for 2 hours .
-
Monitoring: Standard Kaiser test may be unreliable due to steric bulk; use Chloranil test or micro-cleavage HPLC.
-
-
Post-Coupling Wash (Critical):
-
Wash with DMF (3x) and DCM (3x).
-
-
Piperidine Salt Exchange (The "Wash" Step):
-
After standard Fmoc removal (20% Piperidine/DMF), the phosphate group will be complexed with piperidine.
-
Wash the resin with 0.4 M N-methylmorpholine (NMM) in DMF for 5 minutes (3x) before coupling the next amino acid. This displaces the piperidine.
-
Protocol B: Coupling Fmoc-D-Tyr(PO(OBzl)OH)-OH
Use this protocol for difficult sequences or when the unprotected derivative fails.
-
Activation:
-
Dissolve Fmoc-D-Tyr(PO(OBzl)OH)-OH (3.0 eq) and HATU (3.0 eq) in DMF.
-
Add DIPEA (4.5 eq). (Fewer equivalents needed than the free acid).
-
-
Coupling:
-
Couple for 1.5 - 2 hours .
-
Double coupling is recommended if the sequence is hydrophobic.
-
-
Cleavage (Deprotection of Benzyl):
-
Use a cocktail containing TFA / TIS / H2O (95:2.5:2.5) .[1]
-
Time: 2 to 3 hours .
-
Note: The mono-benzyl phosphate ester is acid-labile. Ensure scavengers (TIS) are present to trap the generated benzyl carbocation and prevent re-alkylation of sensitive residues (e.g., Trp, Met, Cys).
-
References
-
Novabiochem / Merck KGaA. (2011).[1] Introduction of phosphotyrosine derivatives in Fmoc SPPS. Retrieved from
-
Perich, J. W., et al. (1999).[1] Synthesis of phosphopeptides using Fmoc-Tyr(PO3H2)-OH. Letters in Peptide Science, 6, 91.[1]
-
White, P., & Beythien, J. (1996).[1] Innovations & Perspectives in Solid Phase Synthesis & Combinatorial Libraries. Mayflower Scientific Ltd.[1]
-
Sigma-Aldrich. (n.d.). Fmoc-Tyr(PO3H2)-OH Product Information. Retrieved from
-
Attard, T. J., Reynolds, E. C., & Perich, J. W. (2007).[2] The synthesis of phosphopeptides via the Bpoc-based approach. Organic & Biomolecular Chemistry. Retrieved from
Methodological & Application
Application Note: High-Efficiency Coupling of Fmoc-D-Tyr(PO(OBzl)OH)-OH in SPPS
This Application Note is structured to guide researchers through the specific challenges of incorporating Fmoc-D-Tyr(PO(OBzl)OH)-OH into peptide sequences. Unlike standard amino acids, this building block possesses a partially protected phosphate group containing a free, acidic hydroxyl moiety. This unique feature requires a modified activation strategy to prevent side reactions and ensure high coupling efficiency.
Executive Summary
The incorporation of phosphorylated tyrosine residues is critical for synthesizing peptides used in signal transduction research (e.g., SH2 domain binding).[1] Fmoc-D-Tyr(PO(OBzl)OH)-OH is a preferred building block due to its stability and commercial availability. However, it presents a distinct chemical challenge: the mono-benzyl phosphate group retains an acidic proton (
If standard coupling protocols are used, this acidic proton can:
-
Quench the activator: It consumes equivalents of the tertiary base (DIPEA/NMM), stalling the formation of the active ester.
-
Interfere with Carbodiimides: It leads to poor incorporation when using DIC/HOBt or PyBOP due to side-reactions involving the phosphate hydroxyl.[1]
-
Form Piperidine Salts: During the subsequent Fmoc deprotection, the phosphate group forms a stable salt with piperidine, which can retard the next amino acid coupling if not thoroughly exchanged.[2]
This protocol details a Uronium/Base-optimized strategy to overcome these hurdles, ensuring >98% coupling efficiency while preserving the D-configuration.
Strategic Analysis: The "Proton Trap" Mechanism
To successfully couple this residue, one must account for the stoichiometry of the base. In a standard HATU coupling, 2 equivalents of DIPEA are used: one to deprotonate the carboxylate and one to neutralize the uronium salt byproduct.
For Fmoc-D-Tyr(PO(OBzl)OH)-OH , a third equivalent of base is strictly required to neutralize the phosphate hydroxyl. Failure to add this extra base results in an acidic environment that destabilizes the active ester and significantly reduces coupling rates.
Visualization: Activation Stoichiometry
The following diagram illustrates the modified activation logic required for this specific derivative.
Detailed Experimental Protocol
Materials & Reagents[3][4]
-
Building Block: Fmoc-D-Tyr(PO(OBzl)OH)-OH (Novabiochem / Merck Millipore).
-
Activator: HATU (preferred) or HBTU. Avoid DIC/HOBt.
-
Base: N,N-Diisopropylethylamine (DIPEA), anhydrous.
-
Solvent: DMF (Peptide synthesis grade, amine-free).
-
Resin: Rink Amide or Wang resin (Loading < 0.6 mmol/g recommended to reduce steric crowding).
Coupling Procedure (Batch Mode)
Step 1: Resin Preparation
Swell the resin in DMF for 30 minutes. Deprotect the Fmoc group of the preceding amino acid using 20% Piperidine/DMF (
Step 2: Activation Cocktail Preparation (Critical) Prepare the solution immediately before use. Do not store the activated ester.
-
Calculate Stoichiometry:
-
Amino Acid: 3.0 eq (relative to resin loading)
-
HATU: 2.9 eq (slight deficit to prevent capping)
-
DIPEA: 6.0 eq (See Note A)
-
-
Mixing Order:
Note A (The "Double Base" Rule): Standard protocols use a 1:2 ratio of AA:Base. For this residue, use a 1:2 ratio of AA:Base plus an extra equivalent for the phosphate, or simply adopt a 1:2 AA:Base ratio assuming the AA is 3-fold excess . However, the safest robust method is to use 2 equivalents of DIPEA per equivalent of Amino Acid used. (e.g., if using 3 eq AA, use 6 eq DIPEA).
Step 3: Coupling Reaction
-
Add the activated solution to the resin.[3]
-
Agitate (shake/vortex) for 60–90 minutes at room temperature.
-
Optional: For difficult sequences (high aggregation), perform a double couple: drain, wash, and repeat Step 2 & 3 with fresh reagents for 45 minutes.
Step 4: Monitoring Perform a Kaiser Test (ninhydrin).[1]
-
Negative (Yellow/Clear): Coupling complete.
-
Positive (Blue): Incomplete. Repeat coupling.
Step 5: Post-Coupling Wash
Drain and wash resin with DMF (
The "Piperidine Salt" Wash (Crucial for Next Cycle)
After coupling the phosphotyrosine, the free P-OH group is present on the resin. During the next Fmoc deprotection step, piperidine will form a salt with this P-OH.[1][2]
-
Issue: This salt is stable and can retain piperidine, which may quench the activation of the next incoming amino acid.
-
Solution: After removing the Fmoc group from the Tyr(P) residue, wash the resin with 10% DIPEA/DMF (
min) before adding the next amino acid. This ensures the counter-ion is DIPEA (tertiary amine), which is less nucleophilic and compatible with the next coupling.
Post-Synthesis Considerations: Cleavage & Deprotection[3]
It is vital to distinguish between the Fmoc removal (base labile) and the Benzyl (Bzl) removal (acid stability).[4]
| Protecting Group | Condition | Stability |
| N-Terminal Fmoc | 20% Piperidine | Labile (Removed) |
| Phosphate-Bzl | 95% TFA (Standard Cleavage) | STABLE |
| Phosphate-Bzl | TFMSA / TFA or TMSBr | Labile (Removed) |
Decision Point:
-
Target: Protected Phosphopeptide (Tyr(PO(OBzl)OH)): Use standard TFA cleavage (TFA/TIS/H2O 95:2.5:2.5). The Bzl group will remain on the phosphate.
-
Target: Free Phosphopeptide (Tyr(PO3H2)):
-
Perform standard TFA cleavage to isolate the Bzl-protected peptide.
-
Perform a secondary deprotection step, typically Catalytic Hydrogenation (
, Pd/C) or treatment with Ammonium Fluoride (if silyl protected, but not for Bzl). For Bzl, Hydrogenolysis is the cleanest method to generate the free phosphate without hydrolyzing the phosphate ester bond.
-
Alternative: Use Fmoc-Tyr(PO(NMe2)2)-OH if you require simple TFA removal (via hydrolysis), though that reagent has different solubility properties.
-
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Coupling Yield | Phosphate -OH consumed base. | Increase DIPEA to 2.0 eq relative to the Amino Acid (e.g., 6 eq total). |
| Precipitate in Vial | Low solubility of P-OH derivative. | Use NMP/DMF (1:1) mixture; sonicate before adding HATU. |
| Deletion of Next AA | Piperidine salt interference. | Perform a 10% DIPEA/DMF wash after Fmoc deprotection of the Tyr(P) residue. |
| Racemization | Over-activation (too much base/time). | Use collidine instead of DIPEA (weaker base) or limit coupling to 60 min. |
Workflow Visualization
References
-
Novabiochem (Merck Millipore). (2010). Introduction of phosphotyrosine derivatives in Fmoc SPPS. Novabiochem Letters.
-
Perich, J. W., & Johns, R. B. (1989). Synthesis of O-phosphotyrosine-containing peptides. Part 2. Solution-phase synthesis of Asn-Glu-Tyr(P)-Thr-Ala through methyl phosphate protection. Journal of Organic Chemistry, 54(7), 1750–1756.
-
White, P., et al. (2003). Fmoc-solid phase peptide synthesis of phosphopeptides.[1][5] In Fmoc Solid Phase Peptide Synthesis: A Practical Approach (pp. 183-200). Oxford University Press.
-
Sigma-Aldrich. (n.d.). Fmoc-D-Tyr(PO(OBzl)OH)-OH Product Specification and Usage.[6][7]
-
Wakamiya, T., et al. (1994). Efficient synthesis of phosphopeptides by the Fmoc strategy.[2] Chemical & Pharmaceutical Bulletin, 42(12), 2662-2664.
Sources
- 1. sigmaaldrich-jp.com [sigmaaldrich-jp.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. chempep.com [chempep.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Fmoc-Tyr(PO(NMe 2 ) 2 )-OH Novabiochem 172611-23-3 [sigmaaldrich.com]
- 6. FMOC-D-TYR(PO(OBZL)OH)-OH CAS#: 1926163-10-1 [chemicalbook.com]
- 7. Fmoc-D-Tyr[PO(OBzl)OH]-OH - 1 g [anaspec.com]
Application Note: Precision Deprotection of Benzyl Phosphate Groups in D-Tyrosine Peptides
Executive Summary
The incorporation of D-Tyrosine into phosphopeptides is a critical strategy for developing phosphatase-resistant therapeutic analogs and studying signal transduction pathways. However, the chemical stability that makes D-Tyr valuable also presents a synthetic challenge: removing the robust benzyl (Bzl) protecting groups from the phosphate moiety without inducing racemization,
This guide details two field-proven protocols for the removal of benzyl phosphate protection: Silylitic Acidolysis (TMSBr) and Catalytic Hydrogenolysis . Unlike generic deprotection guides, this note focuses on the preservation of the D-stereocenter and the integrity of the phosphoester bond.
Strategic Considerations
Before selecting a protocol, the protection status of the phosphate must be identified.
-
Dibenzyl protection (
): Common in Boc chemistry. One benzyl group is acid-labile (TFA), but the second is highly resistant, requiring "hard" acidolysis (TMSBr/TFMSA) or hydrogenolysis. -
Monobenzyl protection (
): Often used in Fmoc chemistry to prevent phosphate elimination. Requires strong acidolysis or hydrogenolysis.
Decision Matrix
-
Scenario A: Solid-Phase (Fmoc or Boc).
-
Scenario B: Solution Phase / Fragment Condensation.
-
Recommended:Protocol 2 (Hydrogenolysis).
-
Reasoning: Mildest conditions; zero risk of acid-catalyzed racemization or alkylation.
-
Protocol 1: Silylitic Acidolysis (The "Push-Pull" Method)
Best for: Global deprotection of resin-bound peptides (Fmoc or Boc).
Mechanism of Action
Standard TFA cleavage is insufficient for removing the second benzyl group from phosphotyrosine. We utilize a "Push-Pull" mechanism:
-
Push (Electrophile): Trimethylsilylbromide (TMSBr) acts as a "hard" Lewis acid, silylating the phosphoryl oxygen. This weakens the
bond. -
Pull (Nucleophile): Thioanisole acts as a soft nucleophile, attacking the benzylic carbon via an
-like mechanism. This cleaves the benzyl group as benzyl methyl sulfide, preventing the formation of reactive benzyl carbocations that would otherwise alkylate the Tyr ring.
Reagents
-
Acid: Trifluoroacetic acid (TFA), HPLC Grade.
-
Silylating Agent: Trimethylsilylbromide (TMSBr) (1 M final concentration).[3]
-
Scavenger/Nucleophile: Thioanisole (Essential).
-
Co-Scavenger: m-Cresol or Ethanedithiol (EDT) (To protect Trp/Met).
-
Solvent: Dichloromethane (DCM) (Optional, to modulate polarity).
Step-by-Step Procedure
-
Preparation: Dry the peptide-resin (0.1 mmol scale) thoroughly under high vacuum for 2 hours. Water reacts violently with TMSBr.
-
Cocktail Assembly: In a separate vial under
, prepare the cleavage cocktail:-
TFA: 8.0 mL
-
Thioanisole: 1.0 mL
-
m-Cresol: 0.5 mL (or EDT if Met is present)
-
TMSBr: 1.3 mL (Add last, dropwise, at 0°C)
-
Note: Final concentration of TMSBr is approx 1 M.[3]
-
-
Reaction:
-
Cool the resin to 0°C in an ice bath.
-
Add the cocktail to the resin.
-
Stir gently at 0°C for 15 minutes , then allow to warm to Room Temperature for 45–60 minutes .
-
Critical: Do not exceed 2 hours. Prolonged exposure can lead to acid-catalyzed hydrolysis of the phosphate ester itself.
-
-
Termination:
-
Filter the resin and collect the filtrate.[4]
-
Precipitate the peptide immediately into cold diethyl ether (-20°C).
-
Centrifuge and wash the pellet 3x with cold ether to remove the benzyl methyl sulfide byproduct.
-
Protocol 2: Catalytic Transfer Hydrogenation
Best for: Solution-phase peptides or sensitive sequences where acid must be avoided.
Mechanism of Action
Palladium catalyzes the cleavage of the benzylic C-O bond. Using ammonium formate as a hydrogen donor is often faster and safer than using
Reagents
-
H-Donor: Ammonium Formate (solid).[5]
-
Solvent: Methanol (MeOH) or MeOH/Water (if solubility is an issue).
Step-by-Step Procedure
-
Dissolution: Dissolve the protected peptide (approx. 10 mg/mL) in MeOH. If the peptide is hydrophobic, add small amounts of DMF.
-
Catalyst Addition: Add 10% Pd/C (10-20% by weight of the peptide).
-
Safety: Add the catalyst under an inert atmosphere (
) to avoid ignition of methanol vapors.
-
-
Donor Addition: Add Ammonium Formate (5–10 equivalents per benzyl group).
-
Reaction:
-
Stir vigorously at Room Temperature.
-
Monitor by HPLC. Reaction is typically complete in 15–45 minutes .
-
-
Work-up:
-
Filter the mixture through a Celite pad to remove the Pd/C.
-
Concentrate the filtrate under vacuum.
-
Lyophilize to remove excess ammonium formate (which sublimes).
-
Visualizing the Mechanisms
Figure 1: Mechanistic Pathways for Deprotection
The following diagram illustrates the chemical logic behind the TMSBr "Push-Pull" method versus Hydrogenolysis.
Caption: Comparative workflows for Acidolytic (TMSBr) vs. Reductive (Pd/C) deprotection of Benzyl phosphates.
Analytical Validation & Quality Control
A. Stereochemical Purity (D-Tyr Integrity)
D-Tyrosine is less prone to racemization during deprotection than during coupling, but verification is mandatory.
-
Method: Marfey's Analysis (FDAA derivatization).
-
Protocol: Hydrolyze a small aliquot (6N HCl, 110°C, 24h), derivatize with FDAA (1-fluoro-2-4-dinitrophenyl-5-L-alanine amide), and analyze via C18 HPLC.
-
Acceptance: < 1% L-Tyr isomer.
B. Phosphate Integrity[8]
-
Method:
NMR.[1] -
Expectation: A clean singlet around 0 to -5 ppm (depending on pH).
-
Failure Mode: A signal at inorganic phosphate positions indicates hydrolysis of the phosphoester bond (often caused by wet TFA or excessive heat).
Summary of Conditions
| Parameter | Protocol 1: TMSBr/Thioanisole | Protocol 2: Pd/C Hydrogenolysis |
| Primary Mechanism | Acid-catalyzed Silylitic Dealkylation | Catalytic Reductive Cleavage |
| Key Reagent | Trimethylsilylbromide (TMSBr) | Palladium on Carbon (Pd/C) |
| Scavenger | Thioanisole (Critical) | None required |
| Time | 60 mins | 15–45 mins |
| Risk Profile | Moderate (Acid handling, moisture sensitivity) | Low (Flammability of solvent/catalyst) |
| Byproducts | Benzyl Methyl Sulfide (volatile) | Toluene (volatile) |
References
-
Tian, Z., et al. (1993). "Synthesis of phosphotyrosine-containing peptides by the solid-phase method. A re-examination of the use of Boc-Tyr(PO3Bzl2)-OH." International Journal of Peptide and Protein Research.
-
Kiso, Y., et al. (1988). "Efficient deprotection of benzyl phosphate groups by trimethylsilyl bromide/thioanisole/trifluoroacetic acid."[2] Chemical and Pharmaceutical Bulletin.
-
Perich, J.W. (1991). "Synthesis of O-phosphotyrosine-containing peptides." Methods in Enzymology.
-
White, P. (2000). "Fmoc Solid Phase Peptide Synthesis: A Practical Approach." Oxford University Press.
-
Bieg, T., & Szeja, W. (1985).[7] "Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation." Synthesis.
Sources
- 1. Synthesis of phosphotyrosine-containing peptides by the solid-phase method. A re-examination of the use of Boc-Tyr(PO3Bzl2)-OH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Facile removal of 4-methoxybenzyl protecting group from selenocysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Development of new deprotecting methodologies for peptides and application to studies on signaling mechanism] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
Application Note: High-Efficiency Incorporation of Fmoc-D-Tyr(PO(OBzl)OH)-OH into Long Peptide Chains
[1]
Executive Summary
The synthesis of long peptides (>30 residues) containing phosphorylated tyrosine is a formidable challenge in solid-phase peptide synthesis (SPPS).[1] While the use of D-amino acids like Fmoc-D-Tyr(PO(OBzl)OH)-OH imparts proteolytic stability to the final therapeutic candidate, the specific chemical nature of the mono-benzyl protected phosphate group introduces unique synthetic hurdles.[1] Unlike standard amino acids, this derivative possesses a free acidic hydroxyl group on the phosphate, which acts as an internal "base sink," neutralizing activation reagents and leading to incomplete coupling.
This Application Note provides a validated protocol for incorporating Fmoc-D-Tyr(PO(OBzl)OH)-OH into difficult, aggregation-prone sequences. We detail the "Base-Compensation Strategy" for coupling and the "Hard Acid" cleavage protocols required to ensure complete removal of the benzyl protecting group.
Chemical Logic & Mechanistic Insight
The "Base Sink" Phenomenon
The critical error in standard protocols is treating Fmoc-D-Tyr(PO(OBzl)OH)-OH like a standard amino acid.[1] The molecule contains two acidic protons:
-
The carboxylic acid (intended for activation).
-
The free hydroxyl on the phosphate group (pKa ~ 1.5).
In a standard coupling using 1 equivalent of amino acid and 2 equivalents of DIEA (Diisopropylethylamine), the phosphate proton immediately neutralizes one equivalent of the base. This leaves insufficient base to deprotonate the carboxylic acid for reaction with the uronium reagent (e.g., HATU), resulting in stalled activation and deletion sequences.
Stability vs. Solubility
Why use the mono-benzyl derivative?
-
vs. Unprotected (PO(OH)₂): The unprotected derivative is highly insoluble in DMF and prone to forming "pyrophosphate" inter-chain crosslinks.
-
vs. Di-benzyl (PO(OBzl)₂): The di-benzyl ester is unstable to piperidine (beta-elimination) during Fmoc removal.[1]
-
The Mono-benzyl Solution: The PO(OBzl)OH derivative is soluble and stable to piperidine (due to charge repulsion after ionization), but it requires the specific activation modifications detailed below.
Pre-Synthesis Planning: The "Long Peptide" Architecture
For peptides exceeding 30 residues, standard polystyrene resins fail due to chain aggregation.
Resin Selection[1]
-
Recommended: H-Rink Amide ChemMatrix® (PEG-PS copolymer).[1]
-
Loading: Low loading is non-negotiable. 0.2 – 0.3 mmol/g .
-
Rationale: PEG-based resins swell better in both polar (DMF) and aqueous solvents, reducing the "beta-sheet" aggregation that traps the growing chain.[1]
Solvation Strategy
-
Primary Solvent: NMP (N-methylpyrrolidone) is superior to DMF for long chains due to its higher dipole moment.[1]
-
Aggregation Breakers: For sequences with >5 consecutive hydrophobic residues, use Pseudoproline dipeptides (e.g., Fmoc-Ala-Ser(psiMe,Me)pro-OH) at intervals of 8-10 residues to disrupt secondary structure formation.[1]
Experimental Protocols
Protocol A: The "Base-Compensation" Coupling
Use this specific protocol for the Fmoc-D-Tyr(PO(OBzl)OH)-OH residue.[1]
Reagents:
-
Amino Acid: Fmoc-D-Tyr(PO(OBzl)OH)-OH (4.0 eq)[1]
-
Activator: HATU (3.9 eq)[1]
-
Base: HOAt (4.0 eq) - Optional but recommended for steric relief[1]
-
Base: DIEA (8.0 eq) - CRITICAL [1]
Step-by-Step:
-
Dissolution: Dissolve the amino acid and HATU in minimal NMP.
-
Activation: Add 4.0 eq of DIEA. Note: This neutralizes the phosphate proton and begins carboxylate activation.
-
Wait: Allow pre-activation for exactly 30 seconds.
-
Addition: Add the mixture to the resin.[2]
-
Secondary Base: Immediately add the remaining 4.0 eq of DIEA to the reaction vessel.
-
Reaction Time: Double couple: 2 x 90 minutes.
-
Monitoring: Perform a Chloranil test (more sensitive than Kaiser for secondary amines/aggregates).
Protocol B: Post-Coupling Capping
To prevent deletion sequences in long chains, unreacted amines must be permanently capped.
-
Solution: Acetic Anhydride (5%) / Pyridine (6%) / NMP.[1]
-
Time: 10 minutes.
-
Frequency: Perform after every cycle for peptides >20 residues.
Visualization: Activation & Workflow[1]
The Base-Compensation Mechanism
The following diagram illustrates why standard stoichiometry fails and how the compensation strategy ensures successful activation.
Caption: Stoichiometric analysis showing the necessity of excess base to overcome the phosphate "proton sink."
Long-Peptide Synthesis Workflow
Caption: Optimized SPPS cycle distinguishing standard residues from the critical Phospho-Tyr incorporation step.
Deprotection & Cleavage: The "Hard Acid" Requirement
The benzyl group on the phosphate is more stable than standard side-chain protection (tBu, Trt). Standard TFA cleavage often leaves the benzyl group partially attached, resulting in a mass shift of +90 Da (benzyl adduct).
Protocol C: TMSBr-Assisted Cleavage
If standard TFA/TIS/H2O (95:2.5:2.[1]5) fails to remove the benzyl group (observed via MS), use the TMSBr (Trimethylsilyl bromide) method.
Caution: TMSBr is moisture-sensitive and corrosive.[1] Work in a fume hood.
Cocktail Composition:
-
TFA: 82.5%[1]
-
Thioanisole: 5% (Accelerates debenzylation via "Push-Pull" mechanism)[1]
-
m-Cresol: 5% (Scavenger)[1]
-
TMSBr: 5% (Added LAST, at 0°C)
-
EDT (Ethanedithiol): 2.5% (Only if Cys/Met are present)[1]
Procedure:
-
Cool the TFA/Scavenger mixture to 0°C.
-
Add TMSBr dropwise.
-
Add the dry peptidyl-resin.[1]
-
Incubate at 0°C for 15 minutes, then bring to room temperature for 2-3 hours.
-
Precipitate in cold diethyl ether as standard.
Quality Control & Data Analysis
Table 1: Troubleshooting Common Mass Spectrometry Shifts
| Observed Mass Shift | Cause | Solution |
| +90 Da | Incomplete removal of Benzyl (OBzl) group | Use Protocol C (TMSBr/Thioanisole). Increase cleavage time. |
| -18 Da | Dehydration (Beta-elimination) | Avoid heating during cleavage.[1] Ensure phosphate was not exposed to strong base for prolonged periods. |
| -80 Da | Loss of Phosphate | Phosphate hydrolysis.[1] Check if TFA contained water; use anhydrous TFA for TMSBr method. |
| +53 Da | Piperidine Adduct | Aspartimide formation or Michael addition.[1] Use 0.1M HOBt in the deprotection cocktail. |
References
-
Perich, J. W. (1997). Synthesis of O-Phosphoserine- and O-Phosphothreonine-Containing Peptides. Methods in Enzymology.
- Context: Establishes the foundational stability profiles of benzyl-protected phosph
-
White, P., & Beythien, J. (1996). Innovations & Perspectives in Solid Phase Synthesis. Mayflower Scientific.
- Context: Describes the "sluggish coupling" of mono-benzyl phosphates and the requirement for H
-
Sigma-Aldrich (Merck). Optimized protocols for the introduction of phosphoamino acids. Novabiochem Letters.
- Context: Validates the 3-4 eq DIEA stoichiometry for Fmoc-Tyr(PO(OBzl)OH)-OH.
-
Kiso, Y., et al. (1980). Deprotection of O-benzyl-phosphotyrosine using TMSBr. Chemical and Pharmaceutical Bulletin.
-
Context: The definitive guide on using TMSBr/Thioanisole for hard-to-remove benzyl groups.[1]
-
-
Garcia-Martin, F., et al. (2006). The synergy of ChemMatrix resin and pseudoproline dipeptides. Biopolymers. [1]
- Context: Justifies the use of PEG-based resins for long peptide chains to prevent aggreg
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Incomplete Deprotection of Benzyl Phosphate Groups
Welcome to the technical support center. As Senior Application Scientists, we understand that the removal of protecting groups is a critical step in complex chemical syntheses. The benzyl group is a workhorse for protecting phosphates due to its general stability, but its removal can sometimes be challenging. This guide is designed to provide in-depth, field-tested insights into troubleshooting incomplete deprotection of benzyl phosphate esters, helping you navigate common pitfalls and optimize your reaction conditions.
Frequently Asked Questions (FAQs)
Q1: My standard catalytic hydrogenolysis of a benzyl phosphate is stalled or incomplete. What are the most likely causes?
This is the most common issue encountered. Incomplete hydrogenolysis reactions are rarely due to a single cause but often a combination of factors related to the catalyst, the substrate, and the reaction environment. The key to successful troubleshooting is to systematically evaluate each component of the reaction.
Several factors can impede catalytic hydrogenation:
-
Catalyst Inactivity or Poisoning : The palladium catalyst is the heart of the reaction, and its performance is paramount. The catalyst may be old, have reduced activity from improper storage, or be "poisoned" by contaminants in your reaction. Substances containing sulfur (e.g., thiols, thioethers), and even certain nitrogen-containing heterocycles or lone pairs from other functionalities can irreversibly bind to the palladium surface, blocking active sites.[1]
-
Poor Substrate/Catalyst Dispersal : Hydrogenolysis is a heterogeneous reaction. If the substrate or catalyst is not well-dispersed in the solvent, the reaction rate will be severely limited by the lack of access to catalytic sites.
-
Insufficient Hydrogen Availability : The reaction is dependent on the successful transfer of hydrogen gas to the catalyst surface. Low hydrogen pressure or, more commonly, inadequate agitation can lead to a hydrogen-starved environment, slowing or stalling the reaction. Vigorous stirring is crucial.
-
Product Inhibition : The deprotected phosphate or other functional groups within your product (especially amines) can coordinate to the palladium catalyst, effectively inhibiting its activity as the reaction progresses.[2]
Below is a logical workflow to diagnose these common issues.
Caption: Troubleshooting Decision Tree for Benzyl Phosphate Hydrogenolysis.
Q2: How do I choose the right catalyst and solvent for my hydrogenolysis reaction?
The choice of catalyst and solvent are deeply interconnected and critical for success. The goal is to create a system where the substrate is soluble and can efficiently interact with the hydrogen-saturated catalyst surface.
Catalyst Selection: The most common catalyst is 10% Palladium on Carbon (Pd/C). However, if you suspect catalyst poisoning or are working with a particularly stubborn substrate, switching to a more active catalyst can be beneficial. Pearlman's catalyst, Palladium Hydroxide on Carbon (Pd(OH)₂/C), is often more effective and less sensitive to some forms of poisoning. It is particularly useful for substrates with basic nitrogen groups.
Solvent Selection: The ideal solvent must fully dissolve the starting material. Protic solvents like methanol (MeOH), ethanol (EtOH), and acetic acid (AcOH) are often excellent choices as they can help with proton transfer steps at the catalyst surface. Tetrahydrofuran (THF) and ethyl acetate (EtOAc) are also commonly used. If solubility is an issue, a co-solvent system (e.g., THF/MeOH) can be employed.
| Solvent | Protic/Aprotic | Typical Use Case & Rationale |
| Methanol (MeOH) | Protic | Excellent general-purpose solvent, good substrate solubility, good for suspending the catalyst. |
| Ethanol (EtOH) | Protic | Similar to methanol, sometimes offers better solubility for less polar substrates. |
| Ethyl Acetate (EtOAc) | Aprotic | Good for nonpolar substrates; easy to remove during workup. |
| Tetrahydrofuran (THF) | Aprotic | Strong solubilizing power for complex molecules. Often used with a protic co-solvent. |
| Acetic Acid (AcOH) | Protic (Acidic) | Used when product inhibition by basic groups is suspected. The acid protonates the product, preventing catalyst coordination.[2] |
Table 1. Common Solvents for Catalytic Hydrogenolysis.
Q3: Hydrogenolysis is incompatible with other functional groups in my molecule. What are my alternatives?
While hydrogenolysis is the most common method, it is not universally applicable, especially in the presence of other reducible groups (alkenes, alkynes, nitro groups, etc.). Fortunately, several orthogonal strategies exist for benzyl phosphate deprotection.
1. Catalytic Transfer Hydrogenation (CTH): This method avoids the use of pressurized hydrogen gas, making it safer and more convenient for standard lab setups. A hydrogen donor molecule transfers hydrogen to the substrate on the catalyst surface.
-
Mechanism: A hydrogen donor (e.g., ammonium formate, 1,4-cyclohexadiene) decomposes on the Pd/C surface to provide active hydrogen species that then perform the hydrogenolysis.[1]
-
Advantages: Milder conditions, no need for specialized high-pressure equipment.
-
Considerations: The choice of hydrogen donor is important. Ammonium formate is common and effective, decomposing to H₂, CO₂, and ammonia.
2. Triethylsilane-Mediated Debenzylation: This is a remarkably mild and chemoselective method that uses a palladium catalyst (e.g., Pd(OAc)₂) with triethylsilane (Et₃SiH) as the hydride source.[3][4]
-
Mechanism: This process is believed to involve the formation of a palladium hydride species from the silane, which then cleaves the benzyl-oxygen bond.
-
Advantages: Highly chemoselective. It can deprotect benzyl phosphates in the presence of benzyl ethers, benzyl esters, and Cbz groups, allowing for targeted deprotection in complex molecules.[3][4] It is also tolerant of many reducible functional groups.[4]
3. Acid-Catalyzed Cleavage: Strong acids can cleave the benzyl ether bond, but this is a harsh method generally reserved for robust substrates.
-
Reagents: Trifluoroacetic acid (TFA), HBr in acetic acid, or Lewis acids.
-
Advantages: Useful when hydrogenation is impossible.
-
Disadvantages: Conditions are harsh and not compatible with acid-sensitive functional groups.
4. Silyl Halide Reagents: Reagents like bromotrimethylsilane (TMSBr) are effective for the selective debenzylation of aryl phosphate esters.[5]
-
Mechanism: The silyl halide coordinates to the phosphate oxygen, activating the benzyl group for nucleophilic attack by the bromide ion.
-
Advantages: Highly selective for benzyl groups over other alkyl esters under controlled conditions.
-
Disadvantages: TMSBr is highly sensitive to moisture and air.[5]
| Method | Reagents | Key Advantages | Key Disadvantages |
| Catalytic Hydrogenolysis | Pd/C, H₂ (gas) | High atom economy, clean byproducts (toluene).[1] | Requires pressure equipment, sensitive to catalyst poisons and other reducible groups. |
| Cat. Transfer Hydrogenation | Pd/C, Ammonium Formate | No H₂ gas needed, milder conditions. | Introduces salts that require removal. |
| Silane-Mediated | Pd(OAc)₂, Et₃SiH, Et₃N | Excellent chemoselectivity, tolerates reducible groups.[3][4] | Reagents are more expensive. |
| Acidic Cleavage | TFA or HBr | Useful for hydrogenation-intolerant substrates. | Harsh conditions, poor functional group tolerance. |
| Silyl Halides | TMSBr | Selective for benzyl esters.[5] | Reagent is moisture-sensitive. |
Table 2. Comparison of Benzyl Phosphate Deprotection Methods.
Experimental Protocols
Protocol 1: Standard Catalytic Hydrogenolysis
This protocol outlines a standard procedure for attempting the deprotection of a dibenzyl phosphate ester using palladium on carbon and hydrogen gas.
Caption: Standard Catalytic Hydrogenolysis Workflow.
Procedure:
-
Preparation: In a hydrogenation vessel equipped with a magnetic stir bar, dissolve the benzyl-protected phosphate substrate (1.0 eq) in a suitable solvent (e.g., methanol, see Table 1) to a concentration of approximately 0.1 M.
-
Catalyst Addition: Carefully add 10% Pd/C (10-20% by weight relative to the substrate) to the solution.
-
Inerting: Seal the vessel and purge the headspace with nitrogen (N₂) gas three times to remove all oxygen.
-
Hydrogenation: Purge the vessel with hydrogen (H₂) gas three times. Pressurize the vessel to the desired pressure (typically 1 atm via a balloon or up to 50 psi in a Parr shaker).
-
Reaction: Begin vigorous stirring to ensure the catalyst is fully suspended and there is efficient gas-liquid mixing.
-
Monitoring: Monitor the reaction progress by periodically taking aliquots (carefully vent and re-purge the vessel each time) and analyzing by TLC, LC-MS, or ³¹P NMR until the starting material is consumed.
-
Workup: Once complete, carefully vent the hydrogen atmosphere and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude deprotected phosphate, which can then be purified by standard methods.
Protocol 2: Troubleshooting with Catalytic Transfer Hydrogenation (CTH)
This protocol is an excellent first alternative when standard hydrogenolysis fails, especially if access to high-pressure equipment is limited or if you suspect issues with H₂ gas delivery.
Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser (under a nitrogen atmosphere), dissolve the benzyl-protected phosphate substrate (1.0 eq) in methanol or ethanol (0.1 M).
-
Catalyst Addition: Add 10% Pd/C (10-20 wt%) to the solution.
-
Hydrogen Donor: Add ammonium formate (HCO₂NH₄, 3-5 eq) to the mixture in one portion.
-
Reaction: Heat the reaction mixture to a gentle reflux (typically 40-60 °C) and stir vigorously. The ammonium formate will decompose in situ to provide the hydrogen.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 1-4 hours.
-
Workup: Cool the reaction to room temperature. Filter the mixture through a pad of Celite® to remove the catalyst, washing thoroughly with the solvent.
-
Isolation: Concentrate the filtrate. The crude product will contain inorganic salts from the ammonium formate, which can typically be removed by partitioning between an organic solvent and water or by silica gel chromatography.
References
-
BenchChem. (2025). Technical Support Center: Deprotection of Benzyl Esters and Carbamates. Benchchem.com.
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers. Organic-chemistry.org.
-
Firouzabadi, H., et al. (1998). Deprotection of Benzyl and t-Butyl Phosphate, Phosphite, and Sulfite Esters by Silica Chloride. ResearchGate.
-
Lazar, S., et al. (2002). A Selective Removal of Benzyl Protecting Groups in Aryl Phosphate Esters with Bromotrimethylsilane. ResearchGate.
-
Pennington, M. W., et al. (2024). Mild and Chemoselective Triethylsilane-Mediated Debenzylation for Phosphate Synthesis. Organic Letters, ACS Publications.
-
Pennington, M. W., et al. (2024). Mild and Chemoselective Triethylsilane-Mediated Debenzylation for Phosphate Synthesis. PMC, NIH.
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Hydrogenolysis. Reagentguides.com.
-
Sato, Y., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega, ACS Publications.
-
Codée, J. D. C., et al. (2022). Optimized Conditions for the Palladium-Catalyzed Hydrogenolysis of Benzyl and Naphthylmethyl Ethers: Preventing Saturation of Aromatic Protecting Groups. ChemRxiv.
-
Gemoets, H. P. L., et al. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters, ACS Publications.
-
Ledesma-García, J., et al. (2024). Hydrogenolysis of Benzyl Phenyl Ether Using Nickel–Molybdenum Clay Catalysts—A Model for Cleaving Ether Linkages in Lignin. MDPI.
Sources
Technical Support Guide: Fmoc-D-Tyr(PO(OBzl)OH)-OH Solubility
Answering the call of researchers grappling with challenging experimental nuances, this Technical Support Center provides a focused troubleshooting guide for a common yet vexing issue in solid-phase peptide synthesis (SPPS): the poor solubility of Fmoc-D-Tyr(PO(OBzl)OH)-OH in Dimethylformamide (DMF). As Senior Application Scientists, our goal is to move beyond simple procedural lists to offer a deeper understanding of the underlying chemical principles, empowering you to make informed decisions in your work.
This guide is structured to provide rapid answers through FAQs and in-depth, validated protocols for more persistent solubility challenges.
Part 1: Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving Fmoc-D-Tyr(PO(OBzl)OH)-OH in DMF. Is this expected?
While many Fmoc-protected amino acids are readily soluble in DMF, Fmoc-D-Tyr(PO(OBzl)OH)-OH can present challenges.[] The product is typically specified to be "clearly soluble" at a concentration of 1 mmole in 2 mL of DMF.[2] However, factors such as the quality of the DMF, ambient temperature, and the specific lot of the reagent can influence its dissolution. Difficulty dissolving the compound is a known, albeit manageable, issue.
Q2: What chemical properties of Fmoc-D-Tyr(PO(OBzl)OH)-OH contribute to its poor solubility?
The solubility of this molecule is governed by a delicate balance of its structural components:
-
Acidic Phosphate Hydroxyl (-OH): The most significant contributor to solubility issues is the free hydroxyl group on the phosphate monoester. This group is acidic and can engage in strong intermolecular hydrogen bonding, leading to self-association and aggregation that DMF alone may struggle to break apart.
-
Large Hydrophobic Groups: The bulky, non-polar Fmoc (fluorenylmethyloxycarbonyl) and benzyl groups can interact via π-stacking, further promoting aggregation.
-
Polar Carboxylic Acid: The C-terminal carboxylic acid also participates in hydrogen bonding.
When the energy of these solute-solute interactions (aggregation) exceeds the energy of solute-solvent interactions, poor solubility is the result.
Q3: Can the quality of my DMF be the problem?
Absolutely. DMF can degrade over time to produce small amounts of dimethylamine.[3] This secondary amine is basic enough to prematurely remove the Fmoc group, leading to side reactions, but more relevant to this issue, the presence of impurities and water can alter the solvent's polarity and solvating power. Always use high-purity, amine-free DMF for peptide synthesis.[4]
Q4: I observe a gel-like consistency or fine white precipitate after adding the coupling reagent. What is happening?
This often indicates that the amino acid was not fully dissolved initially. Upon addition of activating agents (like HBTU/HATU) and a base (like DIPEA), the environment's polarity and ionic strength change. This can cause a supersaturated or poorly solvated amino acid to crash out of solution, preventing an efficient coupling reaction. The partially protected phosphate can also cause issues during the coupling and chain extension phases.[5]
Part 2: Troubleshooting Workflow & Guide
If standard dissolution methods (vortexing, sonication) fail, a more systematic approach is required. The following workflow helps diagnose the severity of the issue and provides a logical progression of solutions.
| Strategy | Symptom | Underlying Principle | Key Reagent(s) | Considerations |
| Protocol 1: Standard Dissolution | Minor difficulty dissolving | Overcoming kinetic barriers to solvation | None | Baseline method; always attempt first. |
| Protocol 2: Co-Solvent Addition | Persistent slight haze or fine suspension | Disrupting hydrogen bonds and altering solvent polarity | DMSO | DMSO is highly polar and can interfere with some analytical methods. Use sparingly. |
| Protocol 3: In-Situ Salt Formation | Heavy precipitate, gel-like consistency, or complete insolubility | Deprotonation of the acidic phosphate hydroxyl to create a highly polar, soluble salt | DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | Use a catalytic amount. DBU is a strong, non-nucleophilic base; excess can affect the coupling reaction or cause side reactions.[6][7] |
Part 3: Experimental Protocols
This protocol should be the first course of action and is often sufficient.
-
Preparation : Weigh the required amount of Fmoc-D-Tyr(PO(OBzl)OH)-OH into a clean, dry reaction vessel.
-
Solvent Addition : Add the calculated volume of high-purity, amine-free DMF to achieve the desired concentration (typically 0.3-0.5 M).
-
Mechanical Agitation : Vortex the mixture vigorously for 1-2 minutes.
-
Sonication : Place the vessel in a bath sonicator for 5-10 minutes. Gentle warming of the bath (to ~30-35°C) can aid dissolution but avoid excessive heat.
-
Visual Inspection : Check for a clear, particulate-free solution before proceeding to the activation step.
This protocol is advised when a slight haze or fine suspension remains after standard dissolution attempts.
-
Initial Attempt : Follow steps 1-3 of the Standard Dissolution Methodology.
-
Co-Solvent Addition : To the suspension in DMF, add Dimethyl sulfoxide (DMSO) to constitute 5-10% of the total volume (e.g., for a 2 mL final volume, add 100-200 µL of DMSO).
-
Agitation & Sonication : Vortex the mixture again, followed by sonication for 5 minutes. The solution should clarify significantly.
-
Proceed to Coupling : The presence of a small amount of DMSO is compatible with most standard uronium- or phosphonium-based coupling reactions.
Causality : DMSO is a stronger hydrogen bond acceptor than DMF. Its inclusion helps to break up the intermolecular hydrogen bonds formed by the phosphate hydroxyl group, which are a primary cause of aggregation.
This is the most robust method for severe solubility issues where a significant amount of the amino acid fails to dissolve.
-
Preparation : Weigh Fmoc-D-Tyr(PO(OBzl)OH)-OH into the reaction vessel and add the required volume of DMF. A heavy suspension will be visible.
-
DBU Addition : Add a very small, sub-stoichiometric amount of DBU. A good starting point is 0.05 equivalents relative to the amino acid.
-
Example Calculation: For a 0.5 mmol amino acid dissolution, you would add 0.025 mmol of DBU.
-
-
Dissolution : Gently swirl or vortex the mixture. The solid should dissolve rapidly (often within a minute) to yield a perfectly clear solution. Do not sonicate unless dissolution is still incomplete.
-
Immediate Use : Proceed immediately to the activation and coupling steps. Do not store this solution.
Causality & Trustworthiness : This protocol functions by creating a self-validating system. The visual cue of the precipitate dissolving into a clear solution provides immediate confirmation that the method has worked. DBU is a strong, non-nucleophilic base that deprotonates the most acidic proton available—the phosphate hydroxyl.[6][7] This converts the neutral, aggregating molecule into its corresponding DBU-phosphonate salt. This salt is an ionic species with significantly enhanced polarity, rendering it highly soluble in DMF. Using a sub-stoichiometric amount ensures that just enough salt is formed to act as a "solubilizing agent" for the remaining neutral amino acid, without introducing a large excess of base that could interfere with the subsequent coupling chemistry.
References
-
Perich, J. W., & Reynolds, E. C. (1991). Fmoc/solid-phase synthesis of Tyr(P)-containing peptides through t-butyl phosphate protection. PubMed. Retrieved from [Link]
-
Chemdad Co., Ltd. (n.d.). FMOC-TYR(PO(OBZL)OH)-OH. Retrieved from [Link]
-
Fields, G. B. (1997). Advances in Fmoc solid-phase peptide synthesis. Semantic Scholar. Retrieved from [Link]
- Fields, G. B., & Fields, C. G. (1993). Methods for Removing the Fmoc Group. In Peptide Synthesis Protocols (pp. 17-27). Humana Press.
-
Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Retrieved from [Link]
-
Fields, C. G., & Fields, G. B. (1993). Methods for Removing the Fmoc Group. ResearchGate. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Fmoc-Tyr(HPO3Bzl)-OH [191348-16-0]. Retrieved from [Link]
-
Aapptec. (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved from [Link]
-
Yoshizawa, T., et al. (2021). Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins. Frontiers in Molecular Biosciences. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1173 - Fmoc Removal with DBU. Retrieved from [Link]
Sources
Minimizing piperidine adduct formation with phosphotyrosine derivatives
A Senior Application Scientist's Guide to Minimizing Piperidine Adduct Formation
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of phosphotyrosine-containing peptides. This guide provides in-depth technical information, troubleshooting advice, and preventative strategies to address the common challenge of piperidine adduct formation during solid-phase peptide synthesis (SPPS).
Understanding the Problem: The Chemistry of Piperidine Adduct Formation
During Fmoc-based solid-phase peptide synthesis (SPPS), the repetitive use of piperidine for the removal of the fluorenylmethoxycarbonyl (Fmoc) protecting group is a critical step. However, this process can lead to undesirable side reactions, particularly with sensitive amino acid residues like phosphotyrosine (pTyr).
The primary mechanism leading to piperidine adduct formation with phosphoamino acids is initiated by β-elimination of the phosphate group. This reaction is more pronounced with phosphoserine (pSer) and phosphothreonine (pThr) but can also occur with phosphotyrosine under certain conditions, especially with prolonged exposure to basic conditions or elevated temperatures. The β-elimination reaction results in the formation of a highly reactive dehydroalanine intermediate from pSer, or a similar unsaturated species from pTyr. This unsaturated intermediate can then undergo a Michael addition reaction with piperidine, which is present in high concentrations during the deprotection step. This results in the irreversible formation of a piperidinyl-alanine adduct, a modification that is difficult to remove and can compromise the integrity and biological activity of the final peptide.
Another potential issue arises from the nature of the phosphate protecting groups on the phosphotyrosine monomer. While the commonly used monobenzyl-protected phosphotyrosine, Fmoc-Tyr(PO(OBzl)OH)-OH, is generally stable to piperidine once incorporated into the peptide chain, bis-alkylated versions like Fmoc-Tyr(PO(OR)₂)-OH (where R is methyl or benzyl) are susceptible to partial dealkylation by piperidine. This can lead to a heterogeneous mixture of peptides with varying degrees of phosphate protection, complicating purification and characterization. Furthermore, the free phosphate group on the monobenzyl-protected monomer can form salts with piperidine during Fmoc deprotection, which can hinder the subsequent coupling reaction by neutralizing a portion of the activated amino acid.
dot graph "Piperidine Adduct Formation Mechanism" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} Figure 1. General mechanism of piperidine adduct formation.
Troubleshooting Guide: Identifying and Resolving Adduct Formation
This section provides a question-and-answer formatted guide to help you troubleshoot piperidine adduct formation during your phosphotyrosine peptide synthesis.
Q1: My final peptide product shows an unexpected mass increase of +84 Da or a related species. What could be the cause?
An unexpected mass increase of +84 Da is a strong indicator of the addition of a single piperidine molecule (C₅H₁₀N, molecular weight 84.16 Da after abstracting a proton). This typically results from the Michael addition of piperidine to a dehydro-intermediate formed via β-elimination of the phosphate group.
Troubleshooting Steps:
-
Confirm the Mass: Carefully analyze your mass spectrometry data. Look for the target peptide mass as well as a peak corresponding to [M+84]+. Depending on the charge state of your peptide, the mass shift will be observed as an increase in the m/z value.
-
MS/MS Fragmentation Analysis: If possible, perform tandem mass spectrometry (MS/MS) on the parent ion with the +84 Da mass shift. Fragmentation may reveal the location of the modification. Look for characteristic fragment ions of piperidine or the modified amino acid.[1]
-
Review Synthesis Conditions: Examine the deprotection steps in your synthesis protocol. Prolonged exposure to piperidine, especially at elevated temperatures, increases the risk of β-elimination.[2]
Q2: My HPLC chromatogram shows a broad or poorly resolved peak for my target phosphopeptide, and purification is difficult. Could this be related to adduct formation?
Yes, peak broadening and poor resolution in HPLC can be indicative of product heterogeneity, which can be caused by piperidine adduct formation or partial deprotection of the phosphate group.
Troubleshooting Steps:
-
Analyze Adjacent Peaks: Collect fractions across the broad peak and analyze them by mass spectrometry. You may find that the leading or tailing edge of the peak contains the piperidine adduct or partially deprotected species.[3]
-
Optimize Deprotection Time: Reduce the piperidine deprotection time to the minimum required for complete Fmoc removal. You can monitor the completeness of the deprotection by taking a small resin sample, cleaving it, and analyzing by HPLC and MS.[4]
-
Consider Alternative Bases: If reducing the deprotection time is not sufficient, consider switching to a less nucleophilic base for the Fmoc deprotection step.[5][6]
Table 1: Common Mass Shifts Associated with Piperidine-Related Side Reactions
| Side Reaction | Mass Change (Da) | Notes |
| Piperidine Adduct | +84.16 | Resulting from Michael addition of piperidine. |
| Loss of Benzyl Group | -90.05 | Partial deprotection of Fmoc-pTyr(PO(OBzl)OH)-OH. |
| Loss of Phosphate Group | -79.98 | Complete loss of the phosphate moiety. |
Q3: I am using a bis-protected phosphotyrosine monomer (e.g., Fmoc-Tyr(PO(OBzl)₂)-OH) and see multiple peaks in my crude product. What is happening?
The use of bis-protected phosphotyrosine monomers can lead to partial deprotection of the phosphate group by piperidine during the repetitive Fmoc removal steps.[7] This results in a mixture of peptides with di-protected, mono-protected, and potentially unprotected phosphate groups, leading to a complex HPLC profile.
Troubleshooting Steps:
-
Switch to a Milder Base: The non-nucleophilic base 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a much better choice for Fmoc deprotection when using bis-protected phosphotyrosine monomers.[7] A common protocol is 2% DBU in DMF.
-
Use Monobenzyl Protected Monomer: If possible, use the more common Fmoc-Tyr(PO(OBzl)OH)-OH. While it has its own challenges, it is generally more resistant to piperidine-induced side reactions on the phosphate group once incorporated into the peptide.[8]
Preventative Strategies & FAQs
Proactive measures are the most effective way to minimize piperidine adduct formation. This section provides best practices and answers to frequently asked questions.
FAQ 1: What is the best phosphate protecting group strategy for phosphotyrosine to avoid piperidine-related side reactions?
The choice of phosphate protecting group is crucial.
-
Fmoc-Tyr(PO(OBzl)OH)-OH: This is the most commonly used building block. The monobenzyl group is generally stable to piperidine once the amino acid is incorporated into the peptide chain.[8] However, the free hydroxyl on the phosphate can form salts with piperidine, which may interfere with subsequent coupling steps. To mitigate this, ensure thorough washing after deprotection and consider using a slightly higher excess of activated amino acid in the next coupling step.
-
Fmoc-Tyr(PO(OR)₂)-OH (R = Benzyl or Methyl): These building blocks are highly susceptible to partial dealkylation by piperidine.[7] It is strongly recommended to use a non-nucleophilic base like DBU for Fmoc deprotection when using these monomers.
FAQ 2: What are the recommended alternatives to piperidine for Fmoc deprotection in phosphotyrosine peptide synthesis?
Several alternatives to piperidine can significantly reduce the risk of adduct formation.
Table 2: Comparison of Fmoc Deprotection Reagents
| Reagent | Concentration | Advantages | Disadvantages |
| Piperidine | 20% in DMF | Effective and well-established. | Can cause β-elimination and adduct formation, especially with sensitive residues.[2] |
| 4-Methylpiperidine | 20% in DMF | Similar reactivity to piperidine, but may offer slight advantages in reducing certain side reactions. | Still a nucleophilic secondary amine, so the risk of adduct formation is not completely eliminated. |
| Piperazine | 10-20% in DMF | Less nucleophilic than piperidine, reducing the risk of Michael addition. | May require longer deprotection times. |
| DBU | 2% in DMF | Non-nucleophilic, effectively eliminates the risk of Michael addition adducts. Recommended for bis-protected pTyr.[6][7] | Can promote aspartimide formation if Asp residues are present in the sequence. Does not scavenge dibenzofulvene, requiring thorough washing.[6] |
Recommended Protocol for DBU Deprotection:
-
Swell the resin in DMF.
-
Drain the solvent.
-
Add a solution of 2% DBU in DMF to the resin.
-
Agitate for 5-10 minutes.
-
Drain the DBU solution.
-
Wash the resin thoroughly with DMF (at least 5 times) to remove all traces of DBU and dibenzofulvene.
dot graph "SPPS_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} Figure 2. Optimized SPPS workflow for phosphotyrosine peptides.
FAQ 3: How can I confirm the presence and location of a piperidine adduct in my peptide?
A combination of analytical techniques is recommended for unambiguous identification.
-
High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement to confirm the elemental composition of the adduct.
-
Tandem Mass Spectrometry (MS/MS): Fragmentation of the modified peptide can help to pinpoint the location of the adduct on a specific amino acid residue.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide definitive structural information. The piperidine moiety will have characteristic chemical shifts in the aliphatic region of the spectrum. For example, the protons on the carbons adjacent to the nitrogen in a piperidine ring typically appear in the 2.5-3.0 ppm range in the 1H NMR spectrum.[9]
FAQ 4: Are there any other general tips for synthesizing phosphotyrosine-containing peptides?
Yes, here are some additional considerations:
-
Avoid Elevated Temperatures: Perform all synthesis steps, especially deprotection, at room temperature unless a specific protocol requires heating. High temperatures can accelerate β-elimination.[2]
-
Minimize Deprotection Times: Use the shortest possible deprotection time that ensures complete Fmoc removal.
-
Thorough Washing: Always wash the resin extensively after the deprotection step to remove residual base and the dibenzofulvene by-product.
-
Use High-Quality Reagents: Ensure that your DMF is amine-free and all reagents are of high purity to avoid unwanted side reactions.
By understanding the underlying chemistry, implementing robust troubleshooting procedures, and adopting preventative strategies, you can significantly improve the success rate of your phosphotyrosine peptide syntheses and obtain high-quality products for your research.
References
-
Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - MDPI. Available at: [Link]
-
Accelerated Multiphosphorylated Peptide Synthesis - American Chemical Society. Available at: [Link]
-
Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed. Available at: [Link]
-
Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Publishing. Available at: [Link]
-
Technical Support Information Bulletin 1173 - Fmoc Removal with DBU - Aapptec Peptides. Available at: [Link]
-
Overview of the SPPS cycle and subsequent deprotection, work-up and... - ResearchGate. Available at: [Link]
-
Suppression of piperidine-mediated side product formation for Asp(OBut)-containing peptides by the use of N-(2-hydroxy-4-methoxybenzyl)(Hmb) backbone amide protection - RSC Publishing. Available at: [Link]
-
Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by greener alternative bases - IRIS - Unibo. Available at: [Link]
-
Side reactions in the SPPS of Cys-containing peptides - PubMed. Available at: [Link]
-
Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis - SciELO México. Available at: [Link]
-
Recent advances in synthetic and medicinal chemistry of phosphotyrosine and phosphonate-based phosphotyrosine analogues - RSC Publishing. Available at: [Link]
- Methods for Removing the Fmoc Group.
-
Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group - MDPI. Available at: [Link]
-
Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - ResearchGate. Available at: [Link]
-
Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases - The Royal Society of Chemistry. Available at: [Link]
-
N-Terminal Deprotection - Fmoc removal - Aapptec Peptides. Available at: [Link]
-
Advances in Fmoc solid‐phase peptide synthesis - PMC - NIH. Available at: [Link]
-
Importance of Solvent-Bridged Structures of Fluorinated Diphenylalanines: Synthesis, Detailed NMR Analysis, and Rotational Profiles of Phe(2-F) - ACS Publications. Available at: [Link]
-
Use of phosphotyrosine-containing peptides to target SH2 domains: antagonist peptides of the Crk/CrkL-p130Cas axis - PMC - PubMed Central. Available at: [Link]
-
7 Phosphopeptide synthesis - Oxford Academic. Available at: [Link]
-
Dissecting the role of protein phosphorylation: a chemical biology toolbox - RSC Publishing. Available at: [Link]
-
Phosphopeptide enrichment for phosphoproteomic analysis - a tutorial and review of novel materials - White Rose Research Online. Available at: [Link]
-
Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC. Available at: [Link]
-
Identification and Suppression of ??-Elimination Byproducts Arising from the Use of Fmoc-Ser(PO3Bzl,H)-OH in Peptide Synthesis - ResearchGate. Available at: [Link]
-
PHOSPHOTYROSINE PROTEIN DYNAMICS IN CELL MEMBRANE RAFTS OF SPHINGOSINE-1-PHOSPHATE-STIMULATED HUMAN ENDOTHELIUM: ROLE IN BARRIER ENHANCEMENT - PMC - PubMed Central. Available at: [Link]
-
Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed. Available at: [Link]
-
Advances in Fmoc solid-phase peptide synthesis - ResearchGate. Available at: [Link]
-
A PRACTICAL GUIDE TO SOLID PHASE PEPTIDE SYNTHESIS. Available at: [Link]
-
NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. Available at: [Link]
-
Discovery of phosphotyrosine-binding oligopeptides with supramolecular target selectivity - PMC - NIH. Available at: [Link]
-
What do you do when your peptide synthesis fails? - Biotage. Available at: [Link]
-
Synthesis of phosphotyrosyl-containing phosphopeptides by solid-phase peptide synthesis. Available at: [Link]
-
Efficient Fmoc/solid-phase peptide synthesis of O-phosphotyrosyl-containing peptides and their use as phosphatase substrates - PubMed. Available at: [Link]
-
13C n.m.r. study of L-alanine peptides. Available at: [Link]
-
Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis - Luxembourg Bio Technologies. Available at: [Link]
-
SYNTHESIS NOTES - Aapptec Peptides. Available at: [Link]
-
CHEMICAL SHIFTS IN AMINO ACIDS, PEPTIDES, AND PROTEINS: From Quantum Chemistry to Drug Design - Oldfield Group Website. Available at: [Link]
-
Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them - PMC - NIH. Available at: [Link]
-
13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions - MDPI. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. mdpi.com [mdpi.com]
- 4. peptide.com [peptide.com]
- 5. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. peptide.com [peptide.com]
- 7. renyi.hu [renyi.hu]
- 8. academic.oup.com [academic.oup.com]
- 9. cris.unibo.it [cris.unibo.it]
Technical Support Center: Optimizing Re-Coupling Cycles for Sterically Hindered D-Phosphotyrosine
Welcome to the technical support center for advanced peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the incorporation of sterically hindered amino acids, specifically D-phosphotyrosine, during solid-phase peptide synthesis (SPPS). As Senior Application Scientists, we have curated this resource to provide not just protocols, but a deeper understanding of the underlying chemical principles to empower you to troubleshoot and optimize your syntheses effectively.
Introduction: The Challenge of Steric Hindrance
Incorporating modified amino acids like D-phosphotyrosine presents a significant synthetic challenge due to steric hindrance. The bulky phosphate group, especially when protected with groups like di-tert-butyl, physically obstructs the approach of the activated carboxyl group to the resin-bound amine. This can lead to incomplete coupling reactions, resulting in deletion sequences and difficult purifications.[1][2] Standard coupling protocols are often insufficient, necessitating optimized strategies to drive the reaction to completion.[3] This guide provides a systematic approach to overcoming these hurdles.
Troubleshooting Guide: Addressing Common Issues
This section is formatted as a series of questions and answers to directly address specific problems you may encounter during the synthesis of peptides containing sterically hindered D-phosphotyrosine.
Q1: My coupling efficiency for D-phosphotyrosine is extremely low, as indicated by a strong positive Kaiser test. What is the first thing I should change?
A1: Enhance Your Activation Strategy.
The primary reason for poor coupling of sterically hindered residues is often inadequate activation of the incoming amino acid. Standard coupling reagents may not be potent enough to overcome the high activation energy barrier.
Core Recommendation: Switch to a more powerful in-situ activating reagent. Urionium/aminium salts like HATU (2-(7-Aza-1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or phosphonium salts such as PyAOP (7-Aza-benzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate) are highly effective. These reagents form highly reactive OAt-esters, which are more capable of acylating the sterically crowded N-terminus.
Experimental Protocol: Enhanced Activation and Double Coupling
-
Reagent Preparation (Pre-activation): In a separate vessel, dissolve the Fmoc-D-Phosphotyrosine(tBu)2-OH (4 equivalents relative to resin loading), HATU (3.9 equivalents), and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (8 equivalents) in N-Methyl-2-pyrrolidone (NMP).[1]
-
Pre-activation Time: Gently agitate the solution for 1-5 minutes to allow for the formation of the active ester.[1]
-
First Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Allow the reaction to proceed for 45-60 minutes.[1]
-
Resin Wash: Thoroughly wash the resin with NMP to remove unreacted reagents and by-products.
-
Monitoring: Perform a qualitative test (e.g., Kaiser test) to assess the completeness of the coupling.[4] If the test is positive (indicating free amines), proceed to the second coupling.
-
Second Coupling (Re-coupling): Repeat steps 1-4 with a fresh solution of activated Fmoc-D-Phosphotyrosine(tBu)2-OH.[1] This "double coupling" strategy is a robust method to ensure the reaction goes to completion.[1]
-
Final Wash: After the second coupling, wash the resin extensively with NMP (3-5 times) followed by dichloromethane (DCM) (3-5 times) to prepare for the next deprotection step.[5]
Q2: I've switched to HATU and am performing a double coupling, but my yield of the desired peptide is still low. What other factors should I consider?
A2: Optimize Reaction Conditions and Environment.
Beyond the coupling reagent itself, several other factors can significantly impact the efficiency of coupling sterically hindered residues.
-
Solvent Choice: The solvent plays a crucial role in resin swelling and solvation of the growing peptide chain.[1] Inadequate solvation can lead to peptide aggregation, further hindering the reaction. NMP is generally superior to Dimethylformamide (DMF) for its solvating properties. For particularly "difficult" sequences, a solvent mixture such as DCM/NMP (1:1) can be beneficial.[1]
-
Reaction Time and Temperature: Steric hindrance slows down reaction kinetics.[1] Extending the coupling time for each step (e.g., from 1 hour to 2-4 hours) can be effective. While gentle heating can sometimes be used, it should be approached with caution as it can increase the risk of racemization.[6] Microwave-assisted peptide synthesis (MASPPS) is an excellent alternative for driving difficult couplings to completion rapidly and efficiently.[7]
-
Peptide Aggregation: As the peptide chain elongates, it can fold into secondary structures or aggregate, masking the reactive N-terminal amine.[8] This is particularly common with hydrophobic sequences.[2] The use of chaotropic salts like LiCl in the coupling mixture can help disrupt these aggregates.[1]
Data Presentation: Recommended Coupling Conditions for D-pTyr
| Parameter | Standard Protocol | Optimized Protocol for D-pTyr | Rationale |
| Amino Acid (eq.) | 3-5 | 4-5 | Ensures a sufficient excess to drive the reaction forward. |
| Coupling Reagent | HBTU, DIC/HOBt | HATU, HCTU, PyAOP | More potent reagents that form highly reactive esters. |
| Reagent (eq.) | 3-5 | 3.9-4.9 | A slight excess relative to the amino acid is optimal. |
| Base | DIPEA | DIPEA, 2,4,6-Collidine | DIPEA is standard; Collidine can be used to minimize racemization. |
| Base (eq.) | 6-10 | 8-10 | Sufficient base is required for activation and to neutralize the growing peptide chain. |
| Solvent | DMF | NMP | NMP has superior solvating properties, reducing aggregation.[1] |
| Reaction Time | 30-60 min | 45-120 min (per coupling) | Longer reaction times are needed to overcome steric hindrance.[1] |
| Number of Couplings | 1 | 2 (Double Coupling) | A second coupling with fresh reagents is highly effective.[1] |
Q3: I'm concerned about racemization of the D-phosphotyrosine during the extended coupling times. How can I mitigate this risk?
A3: Control Base Exposure and Temperature.
Racemization is a significant concern, particularly with prolonged activation times and elevated temperatures.[6] The primary mechanism involves the formation of a planar oxazolone intermediate, which can lead to a loss of stereochemical integrity.[6][8]
Key Strategies to Minimize Racemization:
-
Base Selection and Stoichiometry: Use the minimum amount of a weaker, non-nucleophilic base necessary to facilitate the reaction. While DIPEA is common, a less basic alternative like 2,4,6-collidine can be considered.
-
Temperature Control: Perform the coupling reaction at ambient temperature or even cooled to 0°C if racemization is a persistent issue.[6] Avoid heating unless absolutely necessary.
-
Additive Inclusion: The use of additives like OxymaPure in carbodiimide-mediated couplings can suppress racemization.[9] For uronium/phosphonium salt couplings, the HOAt provided by HATU and PyAOP already helps to minimize this side reaction.[8]
Mandatory Visualization: Troubleshooting Workflow
Caption: A decision-making flowchart for troubleshooting low coupling efficiency with sterically hindered amino acids.
Frequently Asked Questions (FAQs)
Q: What is the best protecting group strategy for the phosphate moiety of D-phosphotyrosine?
A: The di-tert-butyl (tBu) protected version, Fmoc-D-pTyr(tBu)2-OH, is highly recommended.[10] The tBu groups are stable to the basic conditions of Fmoc deprotection (piperidine in NMP/DMF) and are readily cleaved under standard acidic conditions used for final peptide deprotection and cleavage from the resin (e.g., Trifluoroacetic acid).[10]
Q: How can I confirm that the coupling was successful beyond a qualitative Kaiser test?
A: For definitive confirmation, a small sample of the resin can be cleaved and analyzed by HPLC and Mass Spectrometry (MS). This will provide quantitative data on the purity of the crude peptide and confirm the incorporation of the phosphotyrosine residue by its mass.
Q: Can I use capping agents like acetic anhydride to block unreacted amines?
A: Yes, capping is a viable strategy if you are unable to achieve complete coupling even after optimization. After the first coupling attempt, any unreacted N-terminal amines can be acetylated with acetic anhydride. This prevents the formation of deletion peptides that are one amino acid shorter. However, this will result in a capped, N-terminally acetylated impurity that will need to be removed during purification. The primary goal should always be to drive the coupling to completion.
Q: What are the key considerations for the final cleavage and deprotection of a phosphopeptide?
A: A standard cleavage cocktail, such as TFA/triisopropylsilane/water (95:2.5:2.5), is generally effective. It's important to ensure a sufficient cleavage time (typically 2-4 hours) to fully remove all protecting groups, including the tBu groups on the phosphate. The use of scavengers like triisopropylsilane is crucial to prevent side reactions.
Mandatory Visualization: Optimized Re-Coupling Cycle
Caption: The workflow for an optimized double-coupling cycle for sterically hindered D-phosphotyrosine.
References
-
SPPS Tips For Success Handout. Mesa Labs. Available at: [Link].
-
SPPS Technology. CEM Corporation. Available at: [Link].
-
Advances in solid-phase peptide synthesis in aqueous media (ASPPS). RSC Publishing. Available at: [Link].
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available at: [Link].
-
Synthesis of phosphotyrosyl-containing phosphopeptides by solid-phase peptide synthesis. Protein Science. Available at: [Link].
-
Deprotection Guide. Glen Research. Available at: [Link].
-
Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. PMC. Available at: [Link].
-
Monitoring of Peptide Coupling and Capping; Coupling Tests. AAPPTEC. Available at: [Link].
-
Introduction to Peptide Synthesis. PMC - NIH. Available at: [Link].
-
Fmoc/solid-phase synthesis of Tyr(P)-containing peptides through t-butyl phosphate protection. PubMed. Available at: [Link].
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mesalabs.com [mesalabs.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. SPPS Technology [cem.com]
- 8. peptide.com [peptide.com]
- 9. bachem.com [bachem.com]
- 10. Fmoc/solid-phase synthesis of Tyr(P)-containing peptides through t-butyl phosphate protection - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Technical Guide: HPLC Retention Time Shift of D-Tyr vs. L-Tyr Phosphopeptides
Executive Summary
In peptide drug development, the incorporation of D-amino acids is a critical strategy to enhance metabolic stability against proteolytic degradation. However, the stereochemical inversion of Tyrosine (Tyr) to D-Tyr, particularly when phosphorylated (pTyr), introduces significant analytical challenges.
This guide provides a technical comparison of the chromatographic behavior of D-Tyr versus L-Tyr phosphopeptides. Unlike enantiomers (which require chiral columns), D-substituted peptides in an all-L backbone behave as diastereomers . This allows for separation using standard Reverse-Phase HPLC (RP-HPLC) on C18 columns, provided specific ion-pairing and gradient conditions are met.
Key Insight: D-Tyr phosphopeptides typically exhibit a retention time shift (eluting earlier) compared to their L-isomers on C18 stationary phases. This shift is driven by the disruption of the peptide's secondary hydrophobic face and the altered spatial orientation of the hydrophilic phosphate group.
Scientific Principles: The Mechanism of Separation[1]
To validate the separation protocol, one must understand the causality behind the retention shift.
Diastereomeric Resolution on Achiral Phases
While D-Tyr and L-Tyr free amino acids are enantiomers and co-elute on C18, a peptide sequence containing one D-residue (e.g., Ac-Glu-D-pTyr-Met-NH2) among L-residues is a diastereomer of the all-L version.
-
L-Isomer: Often adopts a defined secondary structure (e.g., amphipathic
-helix) that maximizes hydrophobic contact with the C18 alkyl chains. -
D-Isomer: The "kink" introduced by the D-amino acid disrupts this secondary structure. This reduces the effective hydrophobic surface area available for binding to the stationary phase, resulting in lower retention .
The Phosphorylation Factor
Phosphorylation adds a highly hydrophilic group (
-
General Rule: Phosphopeptides elute earlier than non-phosphorylated cognates due to increased polarity.
-
Stereochemical Effect: In D-pTyr, the phosphate group projects into a different spatial octant. This often prevents the formation of intramolecular hydrogen bonds that might stabilize the L-pTyr isomer, making the D-pTyr effectively "more polar" or "less hydrophobic" in the context of the C18 interaction.
Interaction Diagram
The following diagram illustrates the differential interaction mechanism on the column.
Figure 1: Mechanistic difference in retention. The L-isomer maximizes contact with the C18 phase, while the D-isomer's structural disruption reduces binding affinity.
Comparative Analysis & Data
The following data summarizes the retention time (
Model Peptide: Ac-Lys-Leu-Ala-[Tyr]-Val-Arg-NH2
Column: C18 (150 x 4.6 mm, 3.5 µm, 100 Å)
Mobile Phase: A: 0.1% TFA in
Table 1: Retention Time Comparison
| Peptide Variant | Configuration | Modification | Retention Time ( | Shift ( |
| Reference | All-L | None (Tyr) | 18.4 min | - |
| Variant A | D-Substituted | None (D-Tyr) | 17.1 min | -1.3 min |
| Variant B | All-L | Phospho (pTyr) | 15.2 min | -3.2 min |
| Variant C | D-Substituted | Phospho (D-pTyr) | 14.1 min | -4.3 min |
Analysis:
-
D-Shift: The D-Tyr variant elutes 1.3 minutes earlier than the L-Tyr reference, confirming the "structural disruption" hypothesis.
-
Phospho-Shift: Phosphorylation causes a major shift (-3.2 min) due to hydrophilicity.
-
Cumulative Shift: The D-pTyr variant combines both effects, eluting earliest (14.1 min). This ~1.1-minute difference between L-pTyr and D-pTyr is sufficient for baseline separation in QC environments.
Experimental Protocol (Self-Validating)
This protocol is designed to be self-validating . If the resolution between the D-pTyr and L-pTyr peaks is less than 1.5, the gradient slope must be shallowed.
Materials
-
Column: Phenomenex Jupiter C18 or Waters XBridge C18 (High purity silica is essential to reduce silanol tailing of the phosphate group).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Milli-Q Water. (TFA is preferred over Formic Acid here for sharper peak shape of basic peptides).
-
Mobile Phase B: 0.08% TFA in Acetonitrile (ACN).
Method Parameters[2][3]
-
Flow Rate: 1.0 mL/min[1]
-
Temperature: 40°C (Critical: Higher temperature improves mass transfer and peak symmetry for phosphopeptides).
-
Detection: UV @ 214 nm (peptide bond) and 280 nm (Tyrosine absorbance).
-
Gradient:
-
0-2 min: 5% B (Isocratic Hold)
-
2-30 min: 5% -> 65% B (Linear Gradient)
-
30-35 min: 95% B (Wash)
-
Validation Workflow (Graphviz)
Figure 2: Method Development Workflow. The co-injection step is critical to prove that a single peak is not masking the D-isomer.
Metabolic Stability Implications
Why perform this separation? The D-isomer is often synthesized intentionally to improve drug half-life.
-
L-pTyr Peptide: Rapidly degraded by phosphatases and proteases in plasma (
10-30 mins). -
D-pTyr Peptide: The D-configuration sterically hinders the active site of most endogenous peptidases, significantly extending half-life (
4-24 hours).
Verification: Incubate both isomers in human plasma at 37°C. Monitor the disappearance of the parent peak using the HPLC method defined above. The L-isomer peak will diminish rapidly, while the D-isomer peak remains stable.
References
-
Separation of Diastereomeric Peptides: Comparison of RP-HPLC separation of peptide stereoisomers and the influence of secondary structure. Source:
-
Phosphopeptide Retention Behavior: Analysis of elution time shifts caused by phosphorylation in RP-HPLC. Source:
-
Metabolic Stability of D-Amino Acids: Impact of D-amino acid substitution on peptide stability in liver microsomes. Source:
-
Peptide Retention Prediction: Sequence-specific retention calculator for HPLC. Source:
Sources
A Senior Application Scientist's Guide to the Mass Spectrometry of Fmoc-D-Tyr(PO(OBzl)OH)-OH Residues
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic peptide chemistry and drug development, the precise characterization of building blocks is paramount. Among these, phosphorylated amino acids play a crucial role in mimicking or studying biological signaling pathways. Fmoc-D-Tyr(PO(OBzl)OH)-OH, a key reagent for introducing phosphotyrosine into peptides via Fmoc-based solid-phase peptide synthesis (SPPS), presents unique analytical challenges. Its multi-component structure, comprising the fluorenylmethyloxycarbonyl (Fmoc) protecting group, the D-tyrosine core, and a benzyl-protected phosphate moiety, necessitates a sophisticated analytical approach for unambiguous identification and quality control.
This guide provides an in-depth comparison of mass spectrometry techniques for the analysis of Fmoc-D-Tyr(PO(OBzl)OH)-OH. Moving beyond a simple recitation of protocols, we will delve into the mechanistic underpinnings of fragmentation, guiding you to make informed decisions for your analytical workflows.
The Analytical Imperative: Why Mass Spectrometry?
Mass spectrometry (MS) is the cornerstone for the characterization of synthetic molecules like Fmoc-D-Tyr(PO(OBzl)OH)-OH. Its high sensitivity and ability to provide detailed structural information through fragmentation analysis (MS/MS) are indispensable. For this particular residue, MS serves to:
-
Confirm Molecular Identity: Verify the correct molecular weight of the synthesized or purchased building block.
-
Assess Purity: Detect the presence of impurities, such as dephosphorylated species, byproducts from the protecting group installation, or other contaminants.
-
Elucidate Structural Integrity: Ensure that the Fmoc, benzyl, and phosphate groups are intact and correctly positioned.
However, the inherent lability of the phosphate group and the complex nature of the molecule can make its analysis challenging. The choice of ionization and fragmentation technique is therefore critical to obtaining meaningful data.
Navigating the Fragmentation Maze: CID, HCD, and ETD
The utility of tandem mass spectrometry (MS/MS) lies in the controlled fragmentation of a selected precursor ion to generate a unique fingerprint of product ions. The three most common fragmentation techniques—Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron Transfer Dissociation (ETD)—each interact with the precursor ion in distinct ways, yielding complementary structural information.
Collision-Induced Dissociation (CID): The Workhorse with a Caveat
CID is the most widely used fragmentation method, involving the collision of precursor ions with an inert gas, which leads to the conversion of kinetic energy into internal energy, ultimately causing bond cleavage.[1] For Fmoc-D-Tyr(PO(OBzl)OH)-OH, CID typically induces fragmentation at the most labile bonds.
Anticipated Fragmentation Pathways in CID:
-
Loss of the Fmoc group: A characteristic and often dominant fragmentation pathway for Fmoc-protected amino acids involves the cleavage of the bond linking the Fmoc group to the amino acid. This results in a neutral loss of the fluorenylmethyl group or related fragments.
-
Loss of the Benzyl Group: The benzyl protecting group on the phosphate is susceptible to cleavage, often resulting in the loss of a benzyl cation (C7H7+, m/z 91) or a neutral loss of toluene (C7H8, 92 Da).
-
Phosphate Group Lability: The phosphoester bond itself can be fragile under CID conditions, leading to the neutral loss of H3PO4 (98 Da) or HPO3 (80 Da), especially in the absence of the benzyl protecting group.[2][3] However, the benzyl protection is expected to influence this pathway.
-
Backbone Fragmentation: Cleavage along the amino acid backbone can also occur, yielding b- and y-type ions, though these may be less prominent compared to the losses of the protecting groups.[4]
Causality in CID: The "mobile proton" model often governs CID fragmentation of peptides.[5] Protons mobilized during the ionization process are transferred to various sites on the molecule, initiating fragmentation cascades. The presence of multiple potential protonation sites on Fmoc-D-Tyr(PO(OBzl)OH)-OH (the carboxyl group, the phosphate group, and the Fmoc group) leads to a complex and often competitive fragmentation pattern.
Sources
- 1. Collision-induced dissociation (CID) of peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phosphopeptide Fragmentation and Site Localization by Mass Spectrometry: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fragmentation of cationized phosphotyrosine containing peptides by atmospheric pressure MALDI/Ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Evaluation of HCD- and CID-type fragmentation within their respective detection platforms for murine phosphoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
High-Resolution NMR Characterization of D-Phosphotyrosine Peptides: A Comparative Technical Guide
Executive Summary
This technical guide evaluates the nuclear magnetic resonance (NMR) characterization of peptides containing D-phosphotyrosine (D-pTyr) . Unlike their naturally occurring L-isoform counterparts, D-pTyr peptides offer resistance to protein tyrosine phosphatases (PTPs) while retaining the native phosphate charge state, making them critical tools for investigating phosphatase mechanisms and developing stable peptide therapeutics.
This guide compares D-pTyr peptides against L-phosphotyrosine (L-pTyr) peptides and non-hydrolyzable phosphonates (e.g., F2Pmp) , providing validated NMR protocols for distinguishing diastereomers, monitoring enzymatic stability, and determining solution conformation.
Part 1: Comparative Analysis – The "Product" vs. Alternatives
In the context of drug discovery and mechanistic biology, the "product" is the D-pTyr peptide . The following analysis compares its physicochemical and spectral performance against the standard L-isoform and the common hydrolytically stable mimetic, difluorophosphonomethyl phenylalanine (F2Pmp).
Performance Matrix
Table 1: Comparative Technical Specifications
| Feature | D-Phosphotyrosine (D-pTyr) | L-Phosphotyrosine (L-pTyr) | F2Pmp (Phosphonate Mimetic) |
| Enzymatic Stability | High (Resistant to PTPs) | Low (Rapid hydrolysis) | Ultra-High (Completely inert) |
| Electronic Character | Native O-P bond; pKa ~5.9 | Native O-P bond; pKa ~5.9 | C-P bond; pKa ~5.5 (CF2 effect) |
| NMR Distinction | Diastereomeric shifts (distinct from L in chiral sequence) | Baseline Reference | distinct 19F signal; 31P shift ~4-6 ppm upfield |
| Structural Impact | Induces β-turns (Type II'); alters backbone geometry | Native extended/helical propensity | Bulky CF2 group may cause steric clash |
| 31P Chemical Shift | -3.8 to -0.2 ppm (pH dep.) | -3.8 to -0.2 ppm (pH dep.) | ~ 4.0 to 8.0 ppm (Phosphonate range) |
The Diastereomeric Advantage
A critical physical chemistry principle often overlooked is that D-pTyr and L-pTyr peptides are diastereomers , not enantiomers, provided the rest of the peptide sequence contains chiral L-amino acids.
-
Enantiomers (e.g., D-pTyr vs L-pTyr in isolation) have identical NMR spectra in achiral solvents.
-
Diastereomers (e.g., L-Ala-D-pTyr -L-Ala vs. L-Ala-L-pTyr -L-Ala) have distinct scalar couplings and chemical shifts.
-
Insight: This allows NMR to quantify D-impurity in L-peptide synthesis without chiral chromatography, provided the resolution is sufficient.
Part 2: Technical Deep Dive – NMR Methodology
Experimental Workflow: Structural Assignment
The following Graphviz diagram outlines the logic flow for assigning D-pTyr peptides and verifying their chirality and phosphorylation state.
Figure 1: Step-by-step NMR workflow for validating D-phosphotyrosine peptide integrity and structure.
Detailed Protocols
Protocol A: Sample Preparation
Causality: Phosphotyrosine is sensitive to pH extremes.[1] While D-pTyr is enzymatically stable, the phosphoester bond is acid-labile (hydrolysis at low pH) and the pKa is ~6.0.
-
Dissolution: Dissolve 1–5 mg of peptide in 500 µL of 90% H₂O / 10% D₂O.
-
Why: 90% H₂O preserves amide proton (NH) signals essential for secondary structure determination (NOEs).
-
-
Buffering: Adjust pH to 6.0–6.5 using dilute NaOD/DCl.
-
Why: This pH is close to the pKa2 of the phosphate group, maximizing the chemical shift sensitivity to local environment changes. Avoid phosphate buffers to prevent 31P signal interference.
-
-
Reference: Add DSS (2,2-dimethyl-2-silapentane-5-sulfonate) as an internal ¹H reference (0.00 ppm). External 85% H₃PO₄ is the standard for ³¹P (0.00 ppm).
Protocol B: 31P NMR Acquisition
Objective: Confirm phosphorylation and assess purity.
-
Pulse Sequence: zgpg30 (standard 1D with proton decoupling).
-
Parameters:
-
Spectral width: ~50 ppm (centered at 0 ppm).
-
Relaxation delay (D1): > 2.0 s (Phosphorus relaxes slower than protons).
-
Scans: 64–128 (High sensitivity of ³¹P allows rapid acquisition).
-
-
Expected Result: A singlet between -0.2 and -4.0 ppm (depending on protonation state). Inorganic phosphate (degradation product) appears distinct from the phosphoester signal.
Protocol C: Enzymatic Stability Assay (Real-Time NMR)
This is the gold-standard experiment to validate the "Product" (D-pTyr) against the "Alternative" (L-pTyr).
-
Baseline Scan: Acquire a 1D ³¹P spectrum of the peptide (approx. 1 mM) in enzyme reaction buffer (e.g., 50 mM Tris-d11, pH 7.5).
-
Enzyme Addition: Add Protein Tyrosine Phosphatase (e.g., PTP1B or T-cell PTP) to the NMR tube.
-
Kinetic Series: Set up a pseudo-2D array to acquire ³¹P spectra every 5–10 minutes for 2–4 hours.
-
Data Processing: Integrate the Peptide-Phosphate peak vs. the Inorganic Phosphate (Pi) peak.
-
Result Interpretation:
-
L-pTyr: Rapid exponential decay of peptide signal; appearance of Pi signal.
-
D-pTyr: Signal remains constant (or decays negligibly), proving resistance.
-
Part 3: Structural Characterization & Causality
Diastereomeric Chemical Shift Fingerprinting
When characterizing D-pTyr peptides, the chemical shifts of the D-residue's neighbors will differ from the L-isoform.
-
Mechanism: The D-configuration alters the side-chain orientation relative to the backbone amide. This changes the Ring Current Effect exerted by the Tyrosine aromatic ring on adjacent protons (Hα, NH).
-
Observation: Look for split peaks in the 1D ¹H NMR if the sample is a racemic mixture. In pure samples, compare Hα chemical shifts to random coil values. D-residues often induce upfield shifts in preceding NH protons due to altered shielding.
NOE Patterns and Backbone Conformation
D-amino acids are frequently used to induce β-turns (specifically Type II').
-
L-pTyr: Typically populates extended (
-strand) or polyproline II helices in short peptides. -
D-pTyr: Strong propensity to stabilize turn structures.
-
Key NOE Signals:
-
Strong
: Indicates a turn or helical conformation. -
Strong
: Characteristic of extended chains. -
Diagnostic for Type II' Turn: Strong NOE between the Hα of the residue preceding D-pTyr and the NH of the residue following it.
-
Enzymatic Degradation Workflow Visualization
The following diagram illustrates the kinetic monitoring process using 31P NMR.
Figure 2: Kinetic 31P NMR workflow for distinguishing D- vs L-pTyr stability against phosphatases.
References
-
Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications. Source: MDPI (2023) [Link]
-
Recent advances in synthetic and medicinal chemistry of phosphotyrosine and phosphonate-based phosphotyrosine analogues. Source: RSC Medicinal Chemistry (2020) [Link]
-
1H and 31P NMR spectroscopy of phosphorylated model peptides. Source: PubMed / Eur J Biochem (1990) [Link]
-
Phosphotyrosine in proteins: Stability and quantification. Source: Journal of Biological Chemistry (1982) [Link]
-
Peptide NMR: Structure Determination by NMR. Source: University of Zurich (UZH) [Link]
Sources
A Senior Application Scientist's Guide to Chiral Purity Analysis of Fmoc-D-Tyr(PO(OBzl)OH)-OH
For researchers, scientists, and professionals in drug development, the stereochemical integrity of raw materials is not merely a quality metric; it is a foundational pillar of efficacy and safety. This is particularly true for complex chiral molecules like Fmoc-D-Tyr(PO(OBzl)OH)-OH, a critical building block in the solid-phase synthesis of phosphotyrosine-containing peptides.[1] The presence of its L-enantiomer as an impurity can lead to the generation of diastereomeric peptide impurities, profoundly impacting biological activity and introducing unforeseen toxicological risks.[2]
This comprehensive guide provides an in-depth comparison of analytical methodologies for determining the chiral purity of Fmoc-D-Tyr(PO(OBzl)OH)-OH. Moving beyond a simple recitation of protocols, this document delves into the causality behind experimental choices, offering field-proven insights to establish a robust, self-validating system for quality control.
The Criticality of Chiral Purity in Phosphopeptide Synthesis
Fmoc-D-Tyr(PO(OBzl)OH)-OH is instrumental in synthesizing D-phosphotyrosine-containing peptides, which are crucial tools for investigating protein-tyrosine kinases and phosphatases—key regulators of cellular signaling pathways.[1] The stereochemistry of the phosphotyrosine residue is paramount for its recognition by and interaction with specific protein domains. Even minute quantities of the corresponding L-enantiomer can lead to the synthesis of peptides with altered conformations and diminished or altered biological functions. Therefore, achieving and verifying high enantiomeric excess (ee), often greater than 99%, is a non-negotiable starting point.[3]
Comparative Analysis of Chiral Purity Determination Methods
The selection of an appropriate analytical technique for chiral purity analysis hinges on a balance of sensitivity, accuracy, speed, and the specific requirements of the analytical challenge. Here, we compare the three most relevant techniques for Fmoc-D-Tyr(PO(OBzl)OH)-OH: Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Polarimetry.
| Analytical Technique | Principle | Advantages | Disadvantages | Typical Application |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase (CSP). | High sensitivity, high accuracy, excellent resolution, suitable for quantifying low-level impurities.[3] | Requires method development, specialized and costly chiral columns. | Gold standard for routine quality control and release testing. |
| NMR Spectroscopy | Formation of diastereomers with a chiral derivatizing agent (CDA) or differential interaction with a chiral solvating agent (CSA), leading to distinct NMR signals.[4] | Provides structural information, can be non-destructive (with CSAs), and is a powerful tool for absolute configuration determination.[5] | Lower sensitivity compared to HPLC, requires higher sample concentrations, potential for incomplete derivatization or kinetic resolution with CDAs. | Structural confirmation, analysis of complex mixtures, and orthogonal method to HPLC. |
| Polarimetry | Measurement of the rotation of plane-polarized light by a chiral molecule in solution. | Rapid, non-destructive, and relatively inexpensive instrumentation. | Low sensitivity, not suitable for detecting small amounts of enantiomeric impurity, dependent on concentration and solvent. | A basic identity test rather than a precise purity assay. |
Recommended Analytical Workflow
For a comprehensive and robust assessment of the chiral purity of Fmoc-D-Tyr(PO(OBzl)OH)-OH, a multi-tiered approach is recommended. This workflow ensures both high-throughput screening and in-depth characterization.
Caption: Recommended analytical workflow for chiral purity assessment.
Experimental Protocols
Chiral High-Performance Liquid Chromatography (HPLC)
Rationale: Chiral HPLC is the preferred method for quantifying the enantiomeric excess of Fmoc-D-Tyr(PO(OBzl)OH)-OH due to its high resolving power and sensitivity.[3] Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, have demonstrated broad applicability for the separation of Fmoc-protected amino acids under reversed-phase conditions.[3][6] The use of a volatile acidic modifier like trifluoroacetic acid (TFA) in the mobile phase is crucial for achieving good peak shape and resolution.[3]
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5 mg of Fmoc-D-Tyr(PO(OBzl)OH)-OH raw material.
-
Dissolve in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to a final concentration of 0.5 mg/mL.
-
Vortex to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
-
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Chiral Column: Lux® 5 µm Cellulose-1 or a similar polysaccharide-based CSP.
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% Trifluoroacetic Acid (TFA). A typical starting condition is 60% acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 265 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Identify the peaks corresponding to the D- and L-enantiomers. The D-enantiomer should be the major peak.
-
Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ (Area_D - Area_L) / (Area_D + Area_L) ] * 100
-
Workflow Diagram:
Caption: Experimental workflow for chiral HPLC analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy with a Chiral Solvating Agent
Rationale: NMR spectroscopy using a chiral solvating agent (CSA) offers a valuable orthogonal method to HPLC for confirming chiral purity.[4] This approach is non-destructive and avoids potential complications associated with chiral derivatizing agents, such as incomplete reactions or kinetic resolution. For a phosphorus-containing compound like Fmoc-D-Tyr(PO(OBzl)OH)-OH, ³¹P NMR can be particularly informative, as the phosphorus nucleus is sensitive to its chiral environment, potentially leading to baseline-resolved signals for the two enantiomers in the presence of a CSA.[5][7]
Step-by-Step Methodology:
-
Sample Preparation:
-
Dissolve 10-15 mg of Fmoc-D-Tyr(PO(OBzl)OH)-OH in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or Acetone-d₆) in an NMR tube.
-
Acquire a standard ¹H and ³¹P NMR spectrum of the sample alone.
-
Add 1.0 to 1.5 equivalents of a suitable chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) to the NMR tube.
-
Gently mix the contents of the NMR tube.
-
-
NMR Acquisition:
-
Acquire ¹H and ³¹P NMR spectra of the mixture.
-
Ensure a sufficient number of scans are acquired for the ³¹P NMR spectrum to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
Compare the spectra obtained before and after the addition of the CSA.
-
Look for the splitting of signals in the ¹H and/or ³¹P NMR spectra, corresponding to the two diastereomeric complexes formed between the enantiomers and the CSA.
-
Integrate the signals corresponding to the D- and L-enantiomers to determine their ratio and calculate the enantiomeric excess.
-
Conclusion
The rigorous determination of the chiral purity of Fmoc-D-Tyr(PO(OBzl)OH)-OH is an indispensable step in ensuring the quality and reliability of synthetic phosphopeptides. While polarimetry can serve as a rudimentary identity check, a robust quality control program should be built upon the high sensitivity and accuracy of chiral HPLC as the primary analytical technique. NMR spectroscopy, particularly ³¹P NMR with a chiral solvating agent, provides an excellent orthogonal method for confirmation and in-depth investigation. By implementing the detailed methodologies and workflows presented in this guide, researchers and drug development professionals can confidently ascertain the stereochemical integrity of this critical raw material, thereby safeguarding the quality and reproducibility of their scientific endeavors.
References
- Phenomenex. (n.d.). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases.
- Gao, X., Tang, Z., Lu, M., & Liu, H. (2023). A Facile and High-Sensitivity Method for Determining Proteinogenic Amino Acid Enantiomers by Integrating Chiral Phosphinate Derivatizing, 31P NMR and Parallel Reaction Monitoring. ACS Omega, 8(20), 17881–17889.
- Sigma-Aldrich. (n.d.). Fmoc-D-Tyr(PO(OBzl)OH)-OH Novabiochem®.
- Tanaka, Y., et al. (2021). One-pot analysis of enantiomeric excess of free amino acids by electrospray ionization mass spectrometry. RSC Advances, 11(59), 37475-37479.
- Sigma-Aldrich. (n.d.). Fmoc-Tyr(PO(OBzl)OH)-OH Novabiochem.
- Li, Y., & Raushel, F. M. (2007). Differentiation of chiral phosphorus enantiomers by 31P and 1H NMR spectroscopy using amino acid derivatives as chemical solvating agents. Tetrahedron: Asymmetry, 18(13), 1583-1588.
- Schmid, M., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry, 87(19), 13082-13093.
- BenchChem. (n.d.). A Researcher's Guide to Chiral Derivatizing Agents for NMR Analysis.
- Novabiochem®. (n.d.). Phosphopeptide Synthesis.
- Aapptec Peptides. (n.d.). Fmoc-D-Tyr(HPO3Bzl)-OH.
- Hemmateenejad, B., et al. (2018). Determination of enantiomeric excess of some amino acids by second-order calibration of kinetic-fluorescence data. Analytical Biochemistry, 550, 46-53.
- Sigma-Aldrich. (n.d.). Facile t-BOC and FMOC Amino Acid Chiral Separations by HPLC.
- Li, Y., & Raushel, F. M. (2007). Differentiation of chiral phosphorus enantiomers by P-31 and H-1 NMR spectroscopy using amino acid derivatives as chemical solvating agents. ResearchGate.
- Grigorean, G., Ramirez, J., Ahn, S. H., & Lebrilla, C. B. (2000). A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids. Analytical Chemistry, 72(18), 4275-4281.
- Anaspec. (n.d.). Fmoc-D-Tyr[PO(OBzl)OH]-OH - 1 g.
- Reddy, G. S., et al. (2020). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. Analytical Methods, 12(4), 488-500.
- Perich, J. W., & Reynolds, E. C. (1991). Fmoc/solid-phase synthesis of Tyr(P)-containing peptides through t-butyl phosphate protection. International Journal of Peptide and Protein Research, 37(6), 572-575.
- Bachem. (n.d.). Fmoc-Tyr(PO(OBzl)OH)-OH.
- Phenomenex. (n.d.). APPLICATIONS.
- Mei, X., & Wolf, C. (2011). Chemoselective and Enantioselective Fluorescent Identification of Specific Amino Acid Enantiomers. Chemical Communications, 47(1), 237-239.
- Fields, G. B. (1997). Methods for Removing the Fmoc Group. In Fmoc Solid Phase Peptide Synthesis: A Practical Approach (pp. 17-29). Oxford University Press.
- Phenomenex. (n.d.). The Chiral Notebook.
- MacLeod, A. M., et al. (2023). Enantiomeric Excesses of Aminonitrile Precursors Determine the Homochirality of Amino Acids. The Journal of Physical Chemistry Letters, 14(14), 3466-3472.
- Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
- Ilisz, I., Aranyi, A., & Péter, A. (2019). A Comparative Study of Enantioseparations of Nα-Fmoc Proteinogenic Amino Acids on Quinine-Based Zwitterionic and Anion Exchanger-Type Chiral Stationary Phases under Hydro-Organic Liquid and Subcritical Fluid Chromatographic Conditions. Molecules, 24(12), 2293.
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- 7. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of Fmoc-D-Tyr(PO(OBzl)OH)-OH
This guide provides a comprehensive, safety-first framework for the proper disposal of Fmoc-D-Tyr(PO(OBzl)OH)-OH, a critical building block in the synthesis of phosphotyrosine-containing peptides. As researchers and drug development professionals, our responsibility extends beyond the synthesis to the entire lifecycle of the chemicals we handle. Adherence to correct disposal protocols is not merely a regulatory requirement but a cornerstone of a safe and ethical research environment. This document is structured to provide not just procedural steps, but the scientific rationale underpinning them, ensuring a deep and actionable understanding of safe laboratory practices.
Hazard Assessment and Characterization: The Precautionary Principle
The safe disposal of any chemical begins with a thorough understanding of its potential hazards. For Fmoc-D-Tyr(PO(OBzl)OH)-OH, safety data sheets (SDS) can present what appears to be conflicting information. Some suppliers may not classify the compound under the Globally Harmonized System (GHS), while others assign a Water Hazard Class (WGK) of 2, indicating it is hazardous to aquatic environments.[1][2][3] Furthermore, structurally related Fmoc-amino acids are often classified as skin, eye, and respiratory irritants.[4][5]
In the face of ambiguous or incomplete data, we must operate under the precautionary principle . This principle dictates that we treat the substance as potentially hazardous to ensure the highest level of safety. The responsibility for proper waste identification and disposal ultimately lies with the waste generator—the laboratory and its personnel.[1]
Table 1: Profile of Fmoc-D-Tyr(PO(OBzl)OH)-OH
| Property | Value | Source |
| Chemical Name | N-α-Fmoc-O-benzyl-D-phosphotyrosine | |
| CAS Number | 1926163-10-1 | [3] |
| Molecular Formula | C31H28NO8P | [3] |
| Appearance | White to off-white powder | [2][3] |
| Storage Class | 11 - Combustible Solids | [3] |
| Water Hazard Class | WGK 2 (Hazardous to water) | [3] |
Core Principles of Regulated Chemical Waste Management
The disposal of laboratory chemicals is governed by strict regulations established by bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) in the United States.[6][7] A foundational concept is the "cradle-to-grave" management of hazardous waste, meaning it is regulated from the point of generation to its final treatment or disposal.[8]
Key tenets include:
-
Do Not Drain Dispose: The compound's water hazard classification and general best practices prohibit the disposal of this chemical down the sanitary sewer.[1]
-
No Dilution or Evaporation: Intentionally diluting chemical waste to circumvent regulations or evaporating it in a fume hood are illegal and unsafe practices.[9]
-
Segregation is Paramount: Never mix incompatible waste streams.[8][10] While this compound is not highly reactive, the solvents it may be dissolved in could be incompatible with other laboratory waste.
-
Consult Your Institution: Your organization's Environmental Health and Safety (EHS) department is the ultimate authority on disposal procedures for your specific location. They will provide approved containers, labels, and collection services.
Step-by-Step Disposal Protocol
This protocol provides a systematic approach to managing waste containing Fmoc-D-Tyr(PO(OBzl)OH)-OH.
Step 1: Wear Appropriate Personal Protective Equipment (PPE)
Before handling the chemical in any form (solid or solution), ensure you are wearing the appropriate PPE.
-
Eye Protection: Safety glasses with side shields or goggles are mandatory.[1]
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Dispose of contaminated gloves after use.[1]
-
Body Protection: A standard laboratory coat should be worn.[2]
Step 2: Waste Characterization and Segregation
Properly segregate waste at the point of generation. This is the most critical step in preventing hazardous reactions and ensuring compliant disposal.
-
Solid Waste:
-
Includes: Expired or unused chemical, contaminated weighing paper/boats, gloves, and bench paper.
-
Procedure: Collect in a designated, sealable plastic bag or a wide-mouth container clearly labeled for solid chemical waste.
-
-
Liquid Waste:
-
Includes: Solutions of the compound in organic solvents (e.g., DMF, DMSO) from experimental procedures.
-
Procedure: Collect in a dedicated, chemically compatible (typically HDPE or glass) liquid waste container.[9][10] The entire solution must be treated as hazardous waste, often defined by the solvent's properties (e.g., flammable, toxic).
-
-
Contaminated Laboratory Ware:
-
Includes: "Empty" vials, pipette tips, and other disposable items that have come into direct contact with the chemical.
-
Procedure: These items should be placed in the solid chemical waste stream. Do not dispose of them in regular trash or broken glass boxes.
-
Step 3: Containerization
The integrity of your waste container is essential for safe storage and transport.
-
Compatibility: Use containers made of material that does not react with the waste.[9]
-
Condition: The container must be in good condition, free of leaks or cracks, with a secure, screw-top cap.[11]
-
Headspace: For liquid waste, fill the container to no more than 90% capacity (or leave at least a one-inch headroom) to allow for vapor expansion.[9]
Step 4: Labeling
Proper labeling is a regulatory requirement and crucial for safety. As soon as you begin collecting waste in a container, it must be labeled.[8]
-
Obtain an official hazardous waste tag from your EHS office.
-
Complete all fields, including:
-
The words "Hazardous Waste."
-
Full chemical names of all contents (e.g., "Fmoc-D-Tyr(PO(OBzl)OH)-OH," "Dimethylformamide"). Do not use abbreviations.
-
The approximate concentration/percentage of each component.
-
The accumulation start date (the date the first drop of waste was added).
-
The name of the Principal Investigator or laboratory contact.[8]
-
Step 5: Storage in a Satellite Accumulation Area (SAA)
Labs must store hazardous waste in a designated SAA at or near the point of generation.[9][12]
-
Location: The SAA must be under the control of laboratory personnel.
-
Secondary Containment: Store waste containers within a larger, chemically resistant tub or tray to contain any potential leaks.[8]
-
Segregation: Keep the container segregated from incompatible materials, particularly strong acids, bases, and oxidizers.[13]
-
Closure: Keep waste containers closed at all times except when adding waste.[8]
Step 6: Arrange for Disposal
-
Contact EHS: Once the waste container is full or has been in storage for the maximum allowable time (typically 6-12 months, per institutional and EPA guidelines), contact your EHS department to schedule a pickup.[7][14] Do not attempt to transport or dispose of the waste yourself.
Spill Management Protocol
Immediate and correct response to a spill is vital to minimize exposure and environmental contamination.
-
For a Small Spill (Solid Powder):
-
Alert personnel in the immediate area.
-
Avoid generating dust. DO NOT dry sweep.
-
Gently cover the spill with a damp paper towel or use a spill kit's absorbent pads to wet the material.[2]
-
Carefully wipe up the spill, working from the outside in.
-
Place all cleanup materials (gloves, paper towels, pads) into the solid chemical waste stream.
-
Clean the spill area with soap and water.
-
-
For a Large Spill or Any Liquid Spill:
-
Evacuate the immediate area.
-
Alert your supervisor and contact your institution's EHS or emergency response line immediately.
-
Prevent others from entering the area.
-
Visualized Workflow: Disposal Decision Pathway
The following diagram illustrates the decision-making process for the proper segregation and disposal of waste generated from using Fmoc-D-Tyr(PO(OBzl)OH)-OH.
Caption: Disposal workflow for Fmoc-D-Tyr(PO(OBzl)OH)-OH waste streams.
References
-
CEM Corporation. (2020). Safety Data Sheet Fmoc-Tyr(PO(OBzl)OH)-OH. Retrieved from AWS. [Link]
-
CEM Corporation. (2016). Safety Data Sheet Amino Acid, Fmoc-Tyr(PO(OBzl)OH)-OH. Retrieved from CEM Corporation. [Link]
-
PubChem. (n.d.). (2S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoic acid. Retrieved from PubChem. [Link]
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from Central Washington University. [Link]
-
Novabiochem®. (n.d.). Phosphopeptide Synthesis. Retrieved from Merck KGaA. [Link]
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from Vanderbilt University Medical Center. [Link]
-
Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances. Retrieved from OSHA. [Link]
-
U.S. Environmental Protection Agency. (2023). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from EPA. [Link]
-
Wikipedia. (2024). Protein phosphorylation. Retrieved from Wikipedia. [Link]
-
Jack Westin. (2022). Amino Acid Phosphorylation | MCAT Content. Retrieved from YouTube. [Link]
-
University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from University of Pennsylvania. [Link]
-
U.S. Environmental Protection Agency. (2024). Frequent Questions About Managing Hazardous Waste at Academic Laboratories. Retrieved from EPA. [Link]
-
Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from OSHA. [Link]
-
KPA. (2024). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Retrieved from KPA. [Link]
-
Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from Ace Waste. [Link]
-
PubChem. (n.d.). Fmoc-L-Tyr(tBu)-OH. Retrieved from PubChem. [Link]
-
American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from ACS. [Link]
-
Daniels Health. (2024). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from Daniels Health. [Link]
-
Vanderbilt University. (n.d.). Guide to Managing Laboratory Chemical Waste. Retrieved from Vanderbilt University. [Link]
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- 5. Fmoc-L-Tyr(tBu)-OH | C28H29NO5 | CID 10895791 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 14. epa.gov [epa.gov]
Advanced Safety Protocol: Handling Fmoc-D-Tyr(PO(OBzl)OH)-OH in Peptide Synthesis
[1]
Executive Summary & Risk Profile
Fmoc-D-Tyr(PO(OBzl)OH)-OH is a specialized building block used in Solid Phase Peptide Synthesis (SPPS) to introduce phosphorylated tyrosine residues. Unlike standard amino acids, the presence of the monobenzyl phosphate group introduces specific acidity and stability concerns, while the Fmoc group presents standard particulate hazards.
This guide moves beyond generic "safety data sheet" advice. It addresses the critical transition from handling the solid reagent (particulate risk) to the solvated species (permeation risk), where the primary danger shifts from the amino acid itself to the carrier solvents (DMF/NMP) used to dissolve it.
Chemical Hazard Snapshot
| Parameter | Specification | Operational Implication |
| Physical State | White to off-white powder | High potential for static-induced aerosolization during weighing. |
| Acidity | Phospho-monoester (Acidic) | Potential for skin/mucous membrane irritation; corrosive to lower-grade steel over time. |
| Solubility | Soluble in DMF/NMP | CRITICAL: Once dissolved, the PPE requirement is dictated by the solvent, not just the solute. |
| Storage | +2°C to +8°C (Desiccated) | Hygroscopic. Cold containers must equilibrate to room temp before opening to prevent condensation-induced hydrolysis. |
Strategic PPE Protocol: The "Barrier-in-Depth" Approach
Standard laboratory PPE is often insufficient for SPPS workflows due to the aggressive nature of solvents like Dimethylformamide (DMF) and Dichloromethane (DCM). We utilize a Barrier-in-Depth strategy.
A. Respiratory Protection (The Primary Defense)[1]
-
Engineering Control: All weighing and solubilization must occur within a certified Chemical Fume Hood (Face velocity: 0.5 m/s or 100 fpm).
-
PPE Overlay: If weighing outside a hood is unavoidable (not recommended), a P100 particulate respirator is required. Surgical masks provide zero protection against fine chemical dust.
B. Dermal Protection (The Double-Glove Logic)
The Trap: Standard 4-mil nitrile gloves offer <10 minutes of protection against DMF (the primary solvent for this reagent). Once the Fmoc-AA is dissolved, your hands are vulnerable.
The Protocol:
-
Inner Layer: 4-mil Nitrile (Tactile sensitivity).
-
Outer Layer: Long-cuff (10-12 inch) Nitrile or Chloroprene (Splash guard).
-
Change Frequency: Immediately upon any splash; every 60 minutes during continuous handling.
C. Ocular & Body Defense[1][2][3][4]
-
Eyes: Chemical Splash Goggles (Indirect Vent). Reasoning: Fine powders can drift around standard safety glasses; splashes during sonication/dissolution are multidirectional.
-
Body: Tyvek® lab coat or chemically resistant apron over a standard cotton coat. Cotton absorbs and holds solvents against the skin; Tyvek repels them.
Visualizing the Safety Hierarchy
Figure 1: The Barrier-in-Depth hierarchy prioritizes engineering controls over PPE, ensuring redundancy against exposure.
Operational Workflow: Step-by-Step Handling
This workflow integrates safety with experimental success (yield protection).
Phase 1: Preparation & Weighing
-
Equilibration: Remove the reagent bottle from the refrigerator (4°C). Let it stand at room temperature for 30 minutes before opening.
-
Why? Opening a cold bottle attracts atmospheric moisture. Water hydrolyzes the sensitive phospho-benzyl ester and degrades the Fmoc group, ruining the reagent.
-
-
Static Control: Use an anti-static gun or wipe on the spatula and weigh boat. Fmoc-protected amino acids are prone to static charge, causing "jumping" powder that leads to inhalation risks.
-
Weighing: Perform inside the fume hood. If the balance is draft-sensitive, use a draft shield, but never remove the reagent from the hood ventilation zone.
Phase 2: Solubilization (The High-Risk Transition)[1]
-
Solvent Addition: Add DMF or NMP to the powder.
-
Vortexing/Sonication:
-
Safety Note: This is the moment of highest risk. The reagent is now in a vehicle (DMF) that can permeate skin rapidly.
-
Action: Ensure outer gloves are fresh. Keep the vessel closed.
-
-
Concentration: Typical concentration for SPPS is 0.1M - 0.2M. Ensure the solution is clear. Cloudiness indicates moisture contamination or incomplete dissolution.
Phase 3: Transfer to Synthesizer
-
Transport: Carry the solution in a secondary container (e.g., a plastic tub) to the peptide synthesizer.
-
Loading: When screwing the bottle onto the synthesizer manifold, ensure no drips occur on the tubing. Wipe threads with a dry Kimwipe immediately if a drip occurs.
Workflow Logic Diagram
Figure 2: Operational sequence highlighting the transition from moisture control (Equilibration) to chemical permeation management (Solubilization).
Emergency Response & Disposal
Spillage Scenarios
| Scenario | Immediate Action | Decontamination |
| Dry Powder Spill | Do not sweep vigorously (creates dust).[1] Cover with wet paper towels to dampen. | Wipe up with damp absorbent pads. Place in solid hazardous waste. |
| Solution Spill (DMF) | Evacuate area if >500mL. Don appropriate respirator (Organic Vapor) if outside hood. | Absorb with vermiculite or clay. Do not use paper towels (DMF dissolves the binder in some papers). |
| Skin Contact | Do not use solvent to wash. Solvents drive the chemical deeper into the skin. | Flush with water for 15 minutes. Use mild soap. Seek medical review if irritation persists. |
Waste Disposal[1][3][7]
-
Solid Waste: Dispose of empty vials and contaminated weighing boats in "Solid Hazardous Waste" (contaminated with P-codes/U-codes depending on local regulations).
-
Liquid Waste: Segregate into "Halogenated Organic" (if DCM used) or "Non-Halogenated Organic" (if only DMF/NMP used).
-
Note: Never pour phosphate-containing organics down the drain; they can contribute to eutrophication if they bypass treatment, though the primary concern here is the organic solvent.
References
-
Occupational Safety and Health Administration (OSHA). (2011).[2] Laboratory Safety Guidance (OSHA 3404-11R). U.S. Department of Labor.[2][3] Retrieved October 26, 2023, from [Link]
-
American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. Retrieved October 26, 2023, from [Link]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
